2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-5-10(11(15)7-9)12-8-17-6-2-1-3-13(17)16-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBGDXLNZJWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256249 | |
| Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63111-80-8 | |
| Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63111-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, making it a focal point in medicinal chemistry. This technical guide provides a comprehensive overview of a particularly significant derivative, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine. We delve into the historical context of its discovery, detail its synthetic pathways, and explore its established and potential therapeutic applications. This document serves as an in-depth resource, consolidating current knowledge and offering insights into the future research directions for this promising compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine system, a fused bicyclic heteroaromatic ring structure, is a cornerstone in the development of novel therapeutic agents.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to a wide array of pharmacological properties.[3] Molecules incorporating this scaffold have demonstrated efficacy as anticonvulsants, anti-inflammatory agents, and notably, as anxiolytics and hypnotics, with well-known drugs like Zolpidem and Alpidem belonging to this class.[4] The inherent versatility of the imidazo[1,2-a]pyridine core continues to inspire the design and synthesis of new molecules with tailored biological activities.[5]
This guide focuses on a specific analogue, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, a compound that has emerged as a molecule of significant interest due to its potent and selective biological activities. The strategic placement of the 2,4-dichlorophenyl moiety at the 2-position of the imidazo[1,2-a]pyridine nucleus has been shown to be a key determinant of its pharmacological profile.
Discovery and Historical Development
While a definitive seminal publication detailing the absolute first synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine remains elusive in the surveyed literature, its emergence as a compound of interest is closely tied to the broader exploration of the imidazo[1,2-a]pyridine scaffold for therapeutic applications.
A significant milestone in the history of this specific compound is its identification as a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[6] In a 2015 study focused on designing novel DPP-4 inhibitors for the treatment of type 2 diabetes, researchers identified a derivative of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine as a highly promising lead compound.[6] This discovery marked a pivotal moment, highlighting the therapeutic potential of this specific substitution pattern on the imidazo[1,2-a]pyridine core.
Furthermore, research into functionalized derivatives has revealed other potential applications. For instance, the synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its subsequent conversion to pyrimidine derivatives have been explored for their antimicrobial and antifungal activities.[1] This suggests that the core 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine structure can serve as a versatile starting material for the development of a range of bioactive molecules.
Synthesis and Chemical Characterization
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available. The most common and direct route involves the condensation of a 2-aminopyridine with an α-haloketone.[7] In the case of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, the key precursors are 2-aminopyridine and 2-bromo-1-(2,4-dichlorophenyl)ethanone.
General Synthetic Pathway
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
Caption: General synthetic scheme for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, based on established methodologies for this class of compounds:
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(2,4-dichlorophenyl)ethanone
-
Anhydrous ethanol
-
Sodium bicarbonate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Ketone: To this solution, add 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol and then water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Physicochemical Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₈Cl₂N₂ |
| Molecular Weight | 263.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not consistently available in searched literature. |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. |
Note: Specific spectral data (¹H NMR, ¹³C NMR, MS) should be obtained from the primary literature reporting the synthesis.
Biological Activity and Therapeutic Potential
The primary and most well-documented biological activity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is its potent and selective inhibition of dipeptidyl peptidase-4 (DPP-4).
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] By inhibiting DPP-4, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine increases the levels of active GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. This mechanism makes it a promising candidate for the treatment of type 2 diabetes mellitus.
A study reported that a derivative of this compound exhibited a potent IC₅₀ value of 0.13 μM against DPP-4 and showed high selectivity over other related proteases like DPP-8 and DPP-9.[6]
Mechanism of Action: DPP-4 Inhibition
Caption: Mechanism of action of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine as a DPP-4 inhibitor.
Antimicrobial and Antifungal Potential
Research into functionalized derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine has indicated a potential for antimicrobial and antifungal activities. Specifically, the synthesis of pyrimidine derivatives from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has yielded compounds with activity against various bacterial and fungal strains.[1] While the parent compound itself may not be the most potent antimicrobial agent, it serves as a valuable scaffold for the development of new anti-infective drugs.
Structure-Activity Relationships (SAR)
The potent DPP-4 inhibitory activity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is highly dependent on its specific substitution pattern. The 2,4-dichloro substitution on the phenyl ring is crucial for high affinity binding to the active site of the DPP-4 enzyme. Molecular docking studies have suggested that the pyridine moiety of the imidazo[1,2-a]pyridine ring can form a π-π stacking interaction with the Phe357 residue in the DPP-4 active site, further enhancing its inhibitory potency.[6] Modifications at other positions of the imidazo[1,2-a]pyridine core can be explored to further optimize the pharmacokinetic and pharmacodynamic properties of this class of inhibitors.
Future Perspectives and Conclusion
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine stands out as a highly promising scaffold in medicinal chemistry. Its well-established role as a potent and selective DPP-4 inhibitor provides a strong foundation for the development of novel therapeutics for type 2 diabetes. Further research should focus on a more detailed elucidation of its pharmacokinetic profile and in vivo efficacy in relevant animal models.
Moreover, the demonstrated potential for derivatization to yield compounds with antimicrobial and antifungal activities opens up new avenues for research. The exploration of a broader range of functionalizations on the imidazo[1,2-a]pyridine core, while retaining the key 2-(2,4-dichlorophenyl) moiety, could lead to the discovery of new multi-target agents or compounds with improved activity against resistant pathogens.
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). National Institutes of Health.[Link]
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Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry.[Link]
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Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.[Link]
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Li, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-856. [Link]
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Zhu, D.-J., et al. (Year not available). A groundbreaking method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines. BIO Web of Conferences.[Link]
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][5][9][10]Thiadiazole Moiety. ResearchGate.[Link]
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Tala, S. D., et al. (2018). Synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. ResearchGate.[Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience.[Link]
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An In-depth Technical Guide to 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine (CAS 63111-80-8): A Potent and Selective DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, identified by CAS number 63111-80-8. This small molecule has emerged as a subject of significant interest within the drug discovery landscape due to its potent and selective inhibitory activity against Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes mellitus. This document delves into its physicochemical characteristics, synthesis methodologies, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers and drug development professionals working with this compound and the broader class of imidazo[1,2-a]pyridine derivatives.
Introduction and Chemical Identity
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 2,4-dichlorophenyl group at the 2-position. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and being extensively investigated for a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of CAS 63111-80-8 has been shown to confer potent and selective inhibitory activity against DPP-4.[2][3]
Table 1: Chemical and Physical Properties of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
| Property | Value | Source |
| CAS Number | 63111-80-8 | [4] |
| Molecular Formula | C₁₃H₈Cl₂N₂ | [4] |
| Molecular Weight | 263.12 g/mol | [4] |
| IUPAC Name | 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine | Generic |
| Appearance | Solid (form not specified) | Inferred |
| Melting Point | 203.0 to 207.0 °C (for the analogous 2-(4-chlorophenyl) derivative) | [5] |
| Boiling Point | Data not available | |
| Solubility | Low solubility in water (2.5 µg/mL for the analogous 2-(4-chlorophenyl) derivative at pH 7.4) | [6] |
| SMILES | ClC1=CC=C(C2=CN3C=CC=CC3=N2)C(Cl)=C1 | [4] |
Synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established in organic chemistry. A common and effective method involves the condensation of a 2-aminopyridine with a substituted α-haloacetophenone.[7] For the specific synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, the key starting materials are 2-aminopyridine and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one.
Experimental Protocol: Representative Synthesis
The following is a representative experimental protocol for the synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, based on established methods for this class of compounds.[8]
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EA)
-
Hexane
Procedure:
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
The primary biological activity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is its function as a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound prevents the degradation of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.
A study by Zhang et al. (2015) identified 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine (referred to as compound 5d in the paper) as a highly potent DPP-4 inhibitor with an IC₅₀ of 0.13 µM .[2][3] The compound also demonstrated good selectivity, with significantly lower inhibitory activity against the related proteases DPP-8 and DPP-9 (DPP-8/DPP-4 = 215 and DPP-9/DPP-4 = 192).[2][3]
Molecular docking studies from the same research suggest that the imidazo[1,2-a]pyridine scaffold interacts with the active site of DPP-4, with the pyridine moiety forming a π-π stacking interaction with the side chain of Phenylalanine 357 (Phe357).[2][3]
Experimental Protocol: DPP-4 Inhibition Assay
The inhibitory activity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine against DPP-4 can be determined using a fluorometric assay. This protocol is based on the cleavage of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) by DPP-4, which releases the fluorescent product 7-amido-4-methylcoumarin (AMC).[6][9][10]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Gly-Pro-AMC substrate
-
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine (test compound)
-
Sitagliptin (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and sitagliptin in DMSO. Create a serial dilution of the compounds in assay buffer to the desired final concentrations.
-
Reaction Mixture: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound or control (e.g., sitagliptin or DMSO for vehicle control)
-
DPP-4 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37 °C for 10 minutes.
-
Initiation of Reaction: Add the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6] Continue to record the fluorescence at regular intervals for 30 minutes at 37 °C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by fitting the dose-response curve to a suitable model.
Analytical Methods
The characterization and quantification of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine and its derivatives typically involve standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the synthesized compound.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Chromatography: High-performance liquid chromatography (HPLC) is employed for purity assessment and quantification. Coupled with mass spectrometry (LC-MS), it is a powerful tool for metabolic studies and pharmacokinetic analysis.
Safety and Handling
References
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PubChem. 2-(4-Chlorophenyl)imidazo(1,2-a)pyridine. National Center for Biotechnology Information. [Link]
- Li, Q., Zhou, M., Han, L., Cao, Q., Wang, X., & Zhang, H. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical biology & drug design, 86(4), 849–856.
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
Carl ROTH. Pyridine - Safety Data Sheet. [Link]
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Li, Q., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Ovid. [Link]
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Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. [Link]
-
Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
DTIC. (n.d.). 1H AND 13C NUCLEAR MAGNETIC RESONANCE OF DIHYDROIMIDAZO-PYRIDINE AND IMIDAZO-[1,2-a]-PYRIDINE DERIVATIVES. [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]
-
Juniper Publishers. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]
-
ResearchGate. (2022). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). [Link]
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RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
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Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
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Spectroscopic Profile of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine: A Technical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. The compound 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, in particular, has been investigated for its potential as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[1]
A comprehensive understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and further development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine. The causality behind experimental choices and the interpretation of the spectral data are discussed to provide researchers, scientists, and drug development professionals with a definitive resource.
Molecular Structure
The structural framework of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, with the IUPAC name 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine and CAS Number 63111-80-8, forms the basis for the interpretation of its spectroscopic data.
Caption: Molecular structure of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The data presented here is based on the characterization of compound 5d as reported by An et al. (2015).[1]
Table 1: ¹H NMR Spectroscopic Data for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.16 | d | 1H | 6.8 | H-5 |
| 7.90 | s | 1H | H-3 | |
| 7.71 | d | 1H | 8.4 | H-Ar |
| 7.62 | d | 1H | 9.2 | H-8 |
| 7.52 | d | 1H | 2.0 | H-Ar |
| 7.37 | dd | 1H | 8.4, 2.0 | H-Ar |
| 7.23 | t | 1H | 8.0 | H-7 |
| 6.84 | t | 1H | 6.8 | H-6 |
Solvent: CDCl₃
Interpretation of the ¹H NMR Spectrum:
The downfield signal at 8.16 ppm is assigned to the H-5 proton of the imidazo[1,2-a]pyridine ring system, which is deshielded by the adjacent nitrogen atom. The singlet at 7.90 ppm corresponds to the H-3 proton of the imidazole ring. The protons of the dichlorophenyl ring appear in the aromatic region between 7.37 and 7.71 ppm, with their splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The remaining protons of the pyridine ring (H-6, H-7, and H-8) are observed between 6.84 and 7.62 ppm.
¹³C NMR Spectroscopy
Due to the absence of specific experimental ¹³C NMR data for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine in the available literature, representative data for the closely related analogue, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, is presented below for comparative purposes. The expected chemical shifts for the target molecule are inferred based on established substituent effects.
Table 2: Representative ¹³C NMR Spectroscopic Data for a Phenyl-substituted Imidazo[1,2-a]pyridine Analog
| Chemical Shift (δ, ppm) | Assignment (for 2-(4-chlorophenyl) analog) | Expected Shift for 2-(2,4-Dichlorophenyl) analog |
| 145.5 | C-8a | Similar |
| 145.1 | C-2 | Similar |
| 133.8 | C-Ar (quaternary) | Shifted due to additional Cl |
| 132.8 | C-Ar (quaternary) | Shifted due to additional Cl |
| 129.0 | C-Ar | Shifted due to additional Cl |
| 128.8 | C-Ar | Shifted due to additional Cl |
| 125.4 | C-7 | Similar |
| 124.5 | C-5 | Similar |
| 117.5 | C-8 | Similar |
| 112.4 | C-6 | Similar |
| 108.1 | C-3 | Similar |
Predicted ¹³C NMR Spectrum Interpretation:
The carbon signals of the imidazo[1,2-a]pyridine core are expected to be in similar regions to the 4-chloro analog. The additional chlorine atom at the 2-position of the phenyl ring in the target molecule will induce further downfield shifts for the ortho and para carbons of that ring due to its electronegativity and inductive effects. The quaternary carbons of the dichlorophenyl ring will also be affected.
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for Imidazo[1,2-a]pyridine Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1640-1500 | Strong to Medium | C=C and C=N stretching of the aromatic rings |
| 1500-1400 | Medium | Aromatic ring skeletal vibrations |
| 850-750 | Strong | C-H out-of-plane bending for substituted aromatic rings |
| ~750 | Strong | C-Cl stretching |
Interpretation of the Expected IR Spectrum:
The IR spectrum is expected to be dominated by bands corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. A series of sharp bands in the 1640-1400 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations within the fused heterocyclic system and the dichlorophenyl ring. Strong absorptions in the fingerprint region, particularly around 750 cm⁻¹, can be attributed to the C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The data presented here is based on the characterization of compound 5d as reported by An et al. (2015).[1]
Table 4: Mass Spectrometry Data for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
| m/z | Ion |
| 263.0 | [M+H]⁺ |
Ionization Method: Electrospray Ionization (ESI)
Interpretation of the Mass Spectrum:
The mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 263.0, which is consistent with the calculated molecular weight of 262.12 g/mol for the molecular formula C₁₃H₈Cl₂N₂. The isotopic pattern of this peak, showing contributions from the ³⁵Cl and ³⁷Cl isotopes, would be a key diagnostic feature for confirming the presence of two chlorine atoms.
Caption: A plausible fragmentation pathway for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine in ESI-MS.
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data discussed in this guide. These represent standard methodologies that would be applicable to the analysis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
NMR Spectroscopy Protocol
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
IR Spectroscopy Protocol
Caption: Workflow for thin-film solid-state IR analysis.
-
Sample Preparation (Thin Film Method): Dissolve a small amount (1-2 mg) of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine in a few drops of a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Apply a drop of the resulting solution onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.
Mass Spectrometry Protocol (ESI)
Caption: General workflow for ESI-MS analysis.
-
Sample Preparation: Prepare a dilute solution of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion/Injection: The sample solution can be directly infused into the ESI source using a syringe pump or introduced via a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and the analyte ions to be released into the gas phase.
-
Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine. The provided ¹H NMR and mass spectrometry data, sourced from peer-reviewed literature, offer definitive identification points for this compound. While experimental ¹³C NMR and IR data are not currently available in the public domain, the representative data and interpretations presented herein provide a strong basis for the characterization of this important molecule. The detailed experimental protocols offer practical guidance for researchers working with this and similar compounds. This compilation of spectroscopic information serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives in drug discovery and development.
References
-
An, S., Kim, H., Lee, K.-T., & Lee, J. (2015). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 188-192. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Kishbaugh, T. L. S. (2016). Pyridines and Imidazopyridines With Medicinal Significance. Current Topics in Medicinal Chemistry, 16(28), 3274-3302. [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)imidazo(1,2-a)pyridine. Retrieved from [Link]
Sources
Advancing Drug Discovery: Potential Therapeutic Targets of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
An In-Depth Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This guide focuses on a specific derivative, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, and explores its potential therapeutic targets. While direct studies on this exact molecule are emerging, this document synthesizes data from structurally related analogs and the broader imidazo[1,2-a]pyridine class to propose and detail high-potential avenues for investigation. We will delve into the scientific rationale for targeting key cellular pathways, provide validated experimental protocols for target identification and validation, and present a strategic framework for advancing this compound through the early stages of the drug discovery pipeline. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the therapeutic potential of novel imidazo[1-2-a]pyridine derivatives.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-containing fused bicyclic heterocycle that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and synthetic tractability make it an ideal foundation for developing small molecule inhibitors. Compounds incorporating this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and central nervous system activities. The specific substitutions on the imidazo[1,2-a]pyridine core play a critical role in defining the compound's biological specificity and potency. The subject of this guide, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, features a dichlorinated phenyl ring at the 2-position, a common substitution pattern known to influence target engagement and pharmacokinetic properties.
High-Priority Target Classes for Imidazo[1,2-a]Pyridine Derivatives
Based on extensive research into the imidazo[1,2-a]pyridine class, several key protein families have been identified as primary targets. The dichlorophenyl moiety often enhances binding affinity within hydrophobic pockets of ATP-binding sites in kinases or other enzymes. Below, we explore the most promising target classes for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Protein Kinases: The Dominant Target Family
Protein kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyridine scaffold is a well-established "hinge-binding" motif, adept at targeting the ATP-binding site of kinases.
-
Rationale for Investigation: Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent kinase inhibitors. For example, Saracatinib (AZD0530), an imidazo[1,2-a]pyridine-based compound, is a potent inhibitor of Src family kinases. The 2-phenyl substitution is a common feature in many of these inhibitors. Therefore, it is highly probable that 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine will exhibit activity against one or more protein kinases.
-
Potential Kinase Targets:
-
Src Family Kinases (SFKs): Overexpression and activation of SFKs are common in many solid tumors, contributing to proliferation, invasion, and metastasis.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): These are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
-
The following diagram outlines a typical workflow for identifying and validating kinase targets for a novel small molecule inhibitor.
Caption: Kinase target identification and validation workflow.
Phosphodiesterases (PDEs)
Phosphodiesterases are a family of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Their inhibition can modulate a wide range of physiological processes, making them attractive targets for inflammatory and neurological disorders.
-
Rationale for Investigation: Certain imidazo[1,2-a]pyridine derivatives have shown potent and selective inhibition of PDE isoforms, particularly PDE10A, which is highly expressed in the brain. The structural features of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine are consistent with those of known PDE inhibitors.
-
Potential PDE Targets:
-
PDE10A: A key target for treating neuropsychiatric disorders like schizophrenia and Huntington's disease.
-
PDE4: A major regulator of inflammation, targeted for diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.
-
Experimental Protocols for Target Validation
To rigorously test the hypotheses outlined above, a series of well-defined experiments are necessary. The following protocols provide a starting point for the characterization of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Protocol 3.1: Broad Kinase Panel Profiling
Objective: To perform an initial screen to identify potential kinase targets from a large, representative panel.
Methodology:
-
Compound Preparation: Solubilize 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine in 100% DMSO to create a 10 mM stock solution.
-
Assay Provider: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega).
-
Screening Concentration: Request a primary screen at a single concentration, typically 1 µM or 10 µM.
-
Data Analysis: The service will provide a report listing the percent inhibition for each kinase in the panel. Identify "hits" as kinases showing significant inhibition (e.g., >90% inhibition).
-
Causality Check: A high hit rate across multiple kinase families may suggest non-specific binding or assay interference. True hits are often clustered within specific branches of the kinome tree.
Protocol 3.2: In Vitro Biochemical IC50 Determination
Objective: To determine the potency (IC50 value) of the compound against the primary hits identified in the initial screen.
Methodology (Example using ADP-Glo™ Assay):
-
Reagents: Recombinant kinase, appropriate substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Dilution: Prepare a 10-point serial dilution series of the compound in an assay buffer, starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and compound dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP, and then use the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes.
-
-
Data Measurement: Read the luminescence signal on a plate reader.
-
IC50 Calculation: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 3.3: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the compound binds to its intended target within a live cell environment.
Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Reagents: NanoBRET™ Target Engagement Assay system, including the cell-permeable fluorescent tracer specific for the kinase class.
-
Assay Setup: Plate the cells in a 96-well plate. Add the compound at various concentrations, followed by the fluorescent tracer.
-
BRET Measurement: Incubate for 2 hours. Add the NanoLuc® substrate and immediately read both the donor (luciferase) and acceptor (tracer) emission signals on a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio. The compound will compete with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Summary of Potential Targets and Quantitative Data
The table below summarizes the proposed initial targets for investigation. The "Predicted Potency" is a hypothetical range based on activities of similar published compounds and serves as a benchmark for initial experiments.
| Target Class | Specific Example | Disease Area | Rationale | Predicted Potency (IC50) |
| Protein Kinases | Src Family Kinases (e.g., SRC, LYN) | Oncology | Common target for imidazo[1,2-a]pyridines; role in solid tumors. | 10 - 500 nM |
| VEGFR2 (KDR) | Oncology | Anti-angiogenic potential; established target class. | 50 - 1000 nM | |
| Phosphodiesterases | PDE10A | CNS Disorders | Scaffold is known to inhibit PDEs; high brain expression. | 20 - 750 nM |
Future Directions and Conclusion
The therapeutic potential of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is significant, with a strong scientific premise for its activity against protein kinases and phosphodiesterases. The immediate next steps involve executing the screening and validation protocols outlined in this guide. A broad kinase panel screen will provide a rapid and comprehensive overview of its selectivity profile. Positive hits should be immediately followed by biochemical and cellular target engagement assays to confirm potency and on-target activity.
Should this compound prove to be a potent and selective inhibitor of a high-value target, subsequent studies would involve lead optimization to improve efficacy and drug-like properties (ADME/Tox), followed by evaluation in relevant animal models of disease. This structured approach, grounded in established medicinal chemistry principles and validated experimental workflows, provides a clear path forward for elucidating the mechanism of action and therapeutic utility of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
References
Due to the novel nature of the specific compound "2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine," direct references are not available. The scientific rationale and protocols described are based on established knowledge and publications concerning the broader imidazo[1,2-a]pyridine chemical class and standard drug discovery methodologies. Authoritative sources for the techniques mentioned include vendor websites and foundational publications in the field of pharmacology and drug discovery.
In Silico Prediction of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine Bioactivity: A Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The substitution pattern on this heterocyclic core plays a pivotal role in defining its pharmacological profile. This technical guide focuses on a specific, potent subclass: 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives. We will provide an in-depth, experience-driven walkthrough of an in silico workflow designed to predict the bioactivity of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a self-validating framework that integrates computational predictions with experimental validation, thereby accelerating the drug discovery process.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and the Role of In Silico Prediction
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its synthetic accessibility and diverse pharmacological potential.[3] Its structural resemblance to purines allows it to interact with a variety of biological targets.[1] The addition of a 2-(2,4-Dichlorophenyl) group has been shown to confer potent and specific bioactivities, making this a particularly interesting substitution pattern for investigation.
In the contemporary drug discovery landscape, in silico methods are indispensable for rapidly screening compound libraries, predicting potential biological targets, and evaluating pharmacokinetic properties, thereby reducing the time and cost associated with traditional experimental approaches. This guide will delineate a comprehensive in silico strategy for predicting the bioactivity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives, emphasizing a workflow that is both predictive and self-validating.
The Self-Validating In Silico Workflow
A robust in silico workflow is not merely a series of computational experiments but a cyclical process where predictions are continually refined by experimental data. This self-validating system ensures the reliability and relevance of the computational models.
Figure 1: A self-validating in silico workflow for bioactivity prediction.
Target Identification and Prioritization: Where to Begin?
The initial and most critical step is to identify and prioritize potential biological targets for the 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine scaffold. This is not a blind search but a data-driven process.
Literature and Database Mining
A thorough review of scientific literature and chemical databases is paramount. For our specific scaffold, a key finding is the potent inhibitory activity of a 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivative against Dipeptidyl peptidase-4 (DPP-4) , an enzyme implicated in type 2 diabetes.[4] One such derivative demonstrated an IC50 of 0.13 μM, providing a validated starting point.[4]
Beyond this, the broader imidazo[1,2-a]pyridine class has shown activity against a range of targets, including:
-
Kinases: These enzymes are crucial in cell signaling and are major targets in oncology.[5]
-
Tubulin: A key component of the cytoskeleton, its disruption is a common anticancer strategy.
-
Microbial enzymes: The scaffold has demonstrated antibacterial and antifungal properties.[6]
Target Prediction Servers
Web-based servers can predict potential targets based on the chemical structure of a query molecule. These tools utilize algorithms that compare the query to libraries of known active compounds.
Step-by-Step Protocol for Target Prediction:
-
Prepare the 2D structure of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine in a suitable format (e.g., SMILES).
-
Submit the structure to multiple target prediction servers (e.g., SwissTargetPrediction, SuperPred).
-
Analyze the results , paying close attention to targets with high prediction scores that are also biologically plausible based on the known activities of the scaffold.
-
Cross-reference the predicted targets with the findings from literature mining to prioritize the most promising candidates.
Molecular Docking: Simulating the Binding Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This provides insights into the binding mode and affinity.
Validated Target: DPP-4
Given the known activity of a 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivative against DPP-4, this is an excellent target for our initial docking studies. Molecular docking has revealed that this class of compounds can retain key binding features within the DPP-4 active site, with the pyridine moiety of the imidazo[1,2-a]pyridine ring forming a π-π interaction with Phe357.[4]
Step-by-Step Protocol for Molecular Docking with DPP-4:
-
Retrieve the crystal structure of human DPP-4 in complex with a known inhibitor from the Protein Data Bank (PDB).
-
Prepare the protein: Remove water molecules, add hydrogen atoms, and assign partial charges.
-
Prepare the ligand: Generate a 3D conformation of the 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivative and assign partial charges.
-
Define the binding site: This is typically a grid box centered on the co-crystallized ligand.
-
Run the docking simulation using software such as AutoDock Vina or Glide.
-
Analyze the results: Examine the predicted binding poses and scoring functions. The pose with the lowest binding energy is generally considered the most favorable.
Figure 2: Key interactions of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine with the DPP-4 active site.
Pharmacophore Modeling: Identifying Essential Chemical Features
Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to bind to a specific target. This can be used to screen large databases for novel compounds with similar features.
Step-by-Step Protocol for Pharmacophore Model Generation:
-
Select a set of active compounds: Ideally, these should be structurally diverse but bind to the same target.
-
Align the compounds: This can be done based on a common scaffold or by using flexible alignment algorithms.
-
Generate the pharmacophore model: Identify common features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
-
Validate the model: Use the model to screen a database containing known active and inactive compounds. A good model should be able to enrich the active compounds.
Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds before they are synthesized.
Step-by-Step Protocol for 3D-QSAR Model Development:
-
Assemble a dataset: This should include a series of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives with their experimentally determined biological activities (e.g., IC50 values).
-
Align the molecules: This is a critical step and can be done based on a common substructure or by using pharmacophore-based alignment.
-
Generate molecular descriptors: These can include steric, electronic, and hydrophobic fields.
-
Build the QSAR model: Use statistical methods such as Partial Least Squares (PLS) to generate a model that correlates the descriptors with the biological activity.
-
Validate the model: Use internal and external validation techniques to assess the predictive power of the model.
| QSAR Model Validation Parameter | Acceptable Value | Interpretation |
| q² (Cross-validated r²) | > 0.5 | Good internal predictive ability |
| r² (Non-cross-validated r²) | > 0.6 | Goodness of fit of the model |
| r²_pred (External validation r²) | > 0.5 | Good external predictive ability |
Table 1: Key parameters for validating a QSAR model.
ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.
Step-by-Step Protocol for ADMET Prediction:
-
Use in silico tools (e.g., SwissADME, admetSAR) to predict a range of ADMET properties for your 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives.
-
Analyze key parameters:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Solubility: Poor solubility can lead to low bioavailability.
-
CYP450 inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
-
hERG inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity.
-
Toxicity: Predict potential toxicities such as mutagenicity and carcinogenicity.
-
Experimental Validation: Closing the Loop
The in silico predictions must be validated through experimental assays. This feedback is essential for refining and improving the computational models.
Recommended Experimental Assays:
-
Enzyme inhibition assays: To confirm the predicted activity against specific targets (e.g., DPP-4).
-
Cell-based assays: To assess the antiproliferative activity of anticancer candidates.
-
Antimicrobial susceptibility testing: To determine the minimum inhibitory concentration (MIC) against various microbial strains.
-
In vitro ADME assays: To experimentally determine properties such as solubility, metabolic stability, and plasma protein binding.
Conclusion: An Integrated Approach to Drug Discovery
The in silico prediction of bioactivity for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives is a powerful strategy for accelerating the identification of promising drug candidates. By employing a self-validating workflow that integrates a suite of computational tools with experimental validation, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental screening, and ultimately increase the efficiency of the drug discovery process. The methodologies outlined in this guide provide a robust framework for exploring the therapeutic potential of this important class of compounds.
References
-
Zhang, Z., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(1), 108-115. [Link]
-
Yadav, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28. [Link]
-
Banu, H., & Kumar, S. (2021). design-synthesis-anticancer-activity-and-in-silico-studies-of-novel-imidazo-1-2-a-pyridine-based-1-h-1-2-3-triazole-derivatives. Bohrium. [Link]
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Al-dujaili, L. J., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(5), 333-348. [Link]
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Kumar, A., et al. (2023). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]
-
Zare-Shahneh, A., et al. (2022). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. Molecules, 27(15), 4983. [Link]
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Al-Omary, F. A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6030. [Link]
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El-Sayed, N. F., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Li, Y., et al. (2019). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 182, 111634. [Link]
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Reddy, T. S., et al. (2023). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Polycyclic Aromatic Compounds, 1-16. [Link]
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Yilmaz, I., & Kucuk, M. (2025). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)- N , N -dipropylacetamide. Journal of Molecular Structure, 1319, 138680. [Link]
-
V, S. K., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 8(1). [Link]
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Da Settimo, F., et al. (1998). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of medicinal chemistry, 41(26), 5193–5203. [Link]
-
Al-Ostath, A. I., et al. (2025). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][2][4]benzothiazole motifs. Results in Chemistry, 8, 101614. [Link]
-
Biradar, J. S., et al. (2012). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. International Journal of Chemistry, 4(4). [Link]
-
Trilaksana, H., et al. (2023). ADMET, Pharmacokinetic and Docking properties of the fungal drug 2-(2, 4-difluorophenyl)-1, 3-bis (1, 2, 4-triazol-1-yl) propan-2-ol by using Quantum computational methods. Indian Journal of Biochemistry and Biophysics (IJBB), 60(1), 75-86. [Link]
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Wang, Y., et al. (2014). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. International journal of molecular sciences, 15(10), 17737–17756. [Link]
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V, S. K., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 8(1). [Link]
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Wang, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][3][4]Thiadiazole Moiety. Chemistry & biodiversity, e202400135. [Link]
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Abdel-Ghani, T. M., et al. (2025). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 30(19), 4567. [Link]
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Zhou, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta pharmacologica Sinica, 37(6), 846–856. [Link]
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El-Sayed, N. F., et al. (2025). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 30(19), 4567. [Link]
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Ionescu, I. A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International journal of molecular sciences, 23(10), 5659. [Link]
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National Center for Biotechnology Information (n.d.). 2-Phenylimidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]
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Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PloS one, 19(9), e0306973. [Link]
-
Talevi, A. (2018). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Dosage Form Design Parameters (pp. 731-756). Academic Press. [Link]
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Popa, C. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6739. [Link]
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Sourcing High-Purity 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine: A Technical Guide for Researchers
Introduction
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazopyridine class, a scaffold recognized as a "drug prejudice" moiety due to its prevalence in medicinal chemistry.[1] This specific derivative has garnered significant interest in drug discovery, notably as a potent and selective DPP-4 inhibitor for potential therapeutic applications in type 2 diabetes.[2] As with any research and development endeavor, the quality of starting materials is paramount. The presence of impurities can lead to misleading biological data, unpredictable reaction outcomes, and challenges in reproducibility.
This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to confidently source high-purity 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine. It moves beyond a simple list of vendors to explain the causality behind critical evaluation choices, empowering you to establish a self-validating procurement and quality control workflow.
The Supplier Landscape: Navigating Your Options
The market for specialized chemical reagents is diverse, ranging from large, well-established manufacturers to smaller, niche suppliers and online marketplaces. Each has distinct advantages and disadvantages.
-
Primary Manufacturers (e.g., Sigma-Aldrich/Merck, TCI): These companies often synthesize a wide array of compounds and typically have robust quality management systems. They are more likely to provide comprehensive analytical data and adhere to Good Manufacturing Practices (GMP), which ensures products are consistently produced and controlled to quality standards.[3][4]
-
Specialty Chemical Suppliers (e.g., BLDpharm, Chem-Impex): These suppliers often focus on specific classes of compounds, such as heterocyclic building blocks.[5][6] They can be an excellent source for novel or less common derivatives and may offer competitive pricing.
-
Chemical Marketplaces (e.g., ChemicalBook): These platforms aggregate listings from numerous suppliers.[7] While they offer a broad selection, the quality and reliability can vary significantly between vendors on the platform. Diligence is crucial when using these resources.
Critical Supplier Evaluation: A Two-Pillar Approach
A robust supplier qualification process rests on two pillars: Technical Due Diligence and Operational Assessment . This ensures not only that the chemical meets your scientific requirements but also that the supplier can meet your logistical and quality assurance needs.
Pillar 1: Technical Due Diligence
This is a scientific interrogation of the product itself. The goal is to verify the identity, purity, and consistency of the compound.
Key Technical Questions for a Supplier:
-
Purity Specification: What is the guaranteed minimum purity? Is this determined by HPLC, GC, or qNMR? For most research applications, a purity of >97% is a reasonable starting point.[8]
-
Analytical Documentation: Can you provide a batch-specific Certificate of Analysis (CoA)? Does the CoA include data from multiple analytical techniques?
-
¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation. The spectrum should match the expected structure of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, and the integration of signals should correspond to the number of protons.[9]
-
HPLC/GC (High-Performance Liquid Chromatography/Gas Chromatography): Provides a quantitative measure of purity by separating the main compound from impurities.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Synthesis Route Disclosure: While often proprietary, some suppliers may provide information on the synthetic route. This can offer insights into potential process-related impurities. The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or similar multi-step reactions.[11][12][13] Understanding the starting materials can help predict potential byproducts.
-
Batch-to-Batch Consistency: Do you have procedures in place to ensure consistency between different production lots? This is critical for long-term studies where multiple batches of the reagent may be required.
Pillar 2: Operational Assessment
This pillar evaluates the supplier's business practices, reliability, and adherence to quality standards.
Key Operational Questions for a Supplier:
-
Quality Management System: Is the company ISO 9001 certified or compliant with Good Manufacturing Practices (GMP)?[4][14] GMP guidelines cover all aspects of production, from raw material control to personnel training and facility maintenance.[15]
-
Packaging and Stability: How is the compound packaged to prevent degradation? Is it stored under inert gas? What are the recommended storage conditions?
-
Supply Chain & Lead Times: What are the typical lead times for delivery? Is there a stable supply, or is it synthesized on demand?
-
Technical Support: Is there a knowledgeable technical support team available to answer questions about the product's chemistry, handling, and analytical data?
Supplier & Product Data Summary
The following table provides an overview of representative suppliers for imidazo[1,2-a]pyridine derivatives. Note: This is not an exhaustive list and is for illustrative purposes. Researchers should conduct their own verification for the specific target compound.
| Supplier | Example Product | CAS Number | Stated Purity | Analytical Data Provided |
| Sigma-Aldrich | Imidazo[1,2-a]pyridine | 274-76-0 | 99% | Assay, bp, density, refractive index |
| TCI Chemicals | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 38922-74-6 | >95.0% (GC) | Purity (GC, Titration), mp, NMR |
| BLDpharm | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | 63111-80-8 | Not specified | Formula, MW[5] |
| Chem-Impex | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | N/A | High Purity | General description of applications[6] |
Logical Workflow for Supplier Selection and Qualification
The following diagram illustrates a systematic process for sourcing and validating a critical chemical reagent.
Caption: A logical workflow for the selection and qualification of a chemical supplier.
In-House Verification: The Trust but Verify Protocol
Receiving a CoA from a supplier is a critical first step, but it is not the final one. An essential component of scientific integrity is the in-house verification of key reagents. This self-validating system ensures that the material in your vial matches the documentation and is suitable for your experiments. Purity assessment is as crucial as structural determination.[16]
Step-by-Step QC Protocol for Incoming Reagent
Objective: To confirm the identity and estimate the purity of a newly acquired batch of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
1. Documentation Review:
-
Cross-reference the supplier's CoA with the information on the product label. Ensure the batch numbers, chemical name, and CAS number (63111-80-8) match.[5]
2. ¹H NMR Spectroscopy for Structural Confirmation:
-
Rationale: NMR provides an unambiguous fingerprint of the molecule's structure. It can quickly identify the main compound and detect major impurities.[9][10] Quantitative NMR (qNMR) can also be used for high-precision purity determination.[17][18]
-
Procedure:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained chemical shifts, splitting patterns, and signal integrations with a reference spectrum or predicted values. Check for unexpected signals that could indicate residual solvents or organic impurities.
-
3. HPLC-MS for Purity Assessment and Mass Confirmation:
-
Rationale: HPLC separates components based on their polarity, providing a highly sensitive profile of impurities.[10] Coupling this with a mass spectrometer confirms that the major peak has the correct molecular weight.
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Develop an appropriate HPLC method (a C18 column with a water/acetonitrile gradient is a common starting point).
-
Inject the sample and acquire the chromatogram with UV detection and mass spectrometry data.
-
Analysis: Calculate the purity based on the relative peak area of the main component. Confirm that the mass spectrum for the main peak shows the expected molecular ion for C₁₃H₈Cl₂N₂ (MW: 263.12).[5]
-
4. Decision:
-
If the in-house analytical data aligns with the supplier's CoA and meets the purity requirements of your experiment, the batch can be approved for use.
-
If significant discrepancies are found, contact the supplier's technical support immediately to resolve the issue.
Conclusion
Sourcing high-purity chemical reagents like 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a foundational activity for successful research in drug discovery and development. By adopting a comprehensive evaluation strategy that combines rigorous technical due diligence with a practical operational assessment, researchers can mitigate risks associated with reagent quality. Implementing a routine in-house verification protocol is the ultimate step in ensuring experimental integrity and reproducibility, transforming the procurement process from a simple transaction into a scientifically validated workflow.
References
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Tala, S.D., et al. (2019). Synthesis and biological study of oxopyrimidines and thiopyrimidines of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde. ResearchGate. [Link]
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NAFDAC. (2023). NAFDAC GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. [Link]
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Malz, F., & Jancke, H. (2005). Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. [Link]
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Dutta, S., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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ReAgent Chemicals. Good Manufacturing Practice. [Link]
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Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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Li, Y., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]
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Sampan Enterprises. What is Good Manufacturing Practices (GMP) in the Chemical Industry. [Link]
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Chem-Impex. 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. [Link]
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Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. [Link]
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ResearchGate. How to check the purity of the chemical compound by H NMR?. [Link]
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Methodological & Application
Application Notes and Protocols for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Rise of Iodine Catalysis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This has rendered it a cornerstone in medicinal chemistry and drug development.[1] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for this class of compounds is of paramount importance.
Traditionally, the synthesis of imidazo[1,2-a]pyridines has often involved transition metal catalysts, harsh reaction conditions, and multi-step procedures, which can be limiting in terms of cost, sustainability, and functional group tolerance.[3] In recent years, molecular iodine has emerged as a powerful and versatile catalyst in organic synthesis. Its low cost, ready availability, low toxicity, and operational simplicity make it an attractive alternative to metal-based catalysts.[4][5] This document provides a detailed guide to the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines, focusing on the underlying mechanisms, practical experimental protocols, and the advantages of this approach for researchers in organic synthesis and drug discovery.
The Role of Iodine: A Versatile Catalyst in Imidazo[1,2-a]pyridine Synthesis
Molecular iodine (I₂) can act as a mild Lewis acid, activating carbonyl compounds and facilitating key bond-forming reactions.[3] In the context of imidazo[1,2-a]pyridine synthesis, iodine plays a crucial role in several steps of the reaction cascade. The catalytic cycle often involves the activation of a ketone or aldehyde, followed by a series of condensation and cyclization reactions.
One of the key advantages of using iodine is its ability to promote reactions under mild conditions, often at room temperature or with gentle heating, and in environmentally friendly solvents like water or ethanol.[4][6] This aligns with the principles of green chemistry, aiming to reduce waste and energy consumption in chemical processes.[5]
General Reaction Workflow
The iodine-catalyzed synthesis of imidazo[1,2-a]pyridines is typically a one-pot, multi-component reaction, which enhances efficiency by avoiding the isolation of intermediates.[5] The general workflow involves the reaction of a 2-aminopyridine derivative with a carbonyl compound (such as a ketone or aldehyde) and often a third component, depending on the desired substitution pattern on the final product.
Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.
Protocol 1: Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol details a one-pot synthesis utilizing a 2-aminopyridine, an acetophenone derivative, and dimedone, catalyzed by molecular iodine under aqueous and aerobic conditions, and can be enhanced with ultrasonication.[6]
Plausible Reaction Mechanism
The reaction is believed to proceed through the following key steps:
-
In situ generation of phenylglyoxal: Molecular iodine attacks the acetophenone, leading to its oxidation to phenylglyoxal.[6]
-
Knoevenagel Condensation: A Knoevenagel-type reaction occurs between the in situ generated phenylglyoxal and the enolic form of dimedone.[6]
-
Aza-Michael Addition: The 2-aminopyridine undergoes an aza-Michael addition to the intermediate formed in the previous step.[3]
-
Intramolecular Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization followed by dehydration to yield the final imidazo[1,2-a]pyridine product.[3]
Caption: Plausible mechanism for the three-component synthesis.
Materials and Reagents
-
2-Aminopyridine derivatives
-
Substituted acetophenones
-
Dimedone
-
Molecular Iodine (I₂)
-
Water (distilled or deionized)
-
Ethanol (for recrystallization)
-
Ethyl acetate (for extraction)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional, but recommended for higher yields and shorter reaction times)[6]
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), acetophenone derivative (1.0 mmol), dimedone (1.0 mmol), and molecular iodine (10 mol%).
-
Solvent Addition: Add 5 mL of water to the flask.
-
Reaction Conditions:
-
Ultrasonication (Recommended): Place the flask in an ultrasonic bath at room temperature. Monitor the reaction progress by TLC. Reaction times are typically short (30-60 minutes).[6]
-
Conventional Heating: If an ultrasonic bath is not available, equip the flask with a reflux condenser and heat the mixture at 60-80 °C. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Add 10 mL of ethyl acetate to the flask and stir for 5 minutes.
-
Quench the reaction by adding saturated sodium thiosulfate solution dropwise until the brown color of iodine disappears.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, for solid products, recrystallization from ethanol can be an effective purification method.
-
Data and Expected Outcomes
This method is known for its high yields, often exceeding 90%, especially when assisted by ultrasonication.[6] The reaction is compatible with a variety of substituents on both the 2-aminopyridine and acetophenone rings.
| Entry | 2-Aminopyridine | Acetophenone | Yield (%)[6] |
| 1 | 2-Aminopyridine | Acetophenone | 94 |
| 2 | 2-Amino-5-methylpyridine | Acetophenone | 92 |
| 3 | 2-Aminopyridine | 4'-Methylacetophenone | 96 |
| 4 | 2-Aminopyridine | 4'-Chloroacetophenone | 91 |
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Synthesis
This protocol describes an iodine-catalyzed, three-component condensation of a 2-aminopyridine, an aryl aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[4] This reaction is a variation of the Groebke-Blackburn-Bienaymé reaction.[1]
Plausible Reaction Mechanism
-
Iodine as a Lewis Acid: Iodine activates the aldehyde, making it more susceptible to nucleophilic attack.[4]
-
Condensation: The 2-aminopyridine reacts with the activated aldehyde to form a Schiff base intermediate.
-
[4+1] Cycloaddition: The isocyanide undergoes a [4+1] cycloaddition with the Schiff base intermediate.[4][7]
-
Tautomerization: A subsequent tautomerization leads to the aromatic imidazo[1,2-a]pyridine product.
Caption: Plausible mechanism for the GBB three-component synthesis.
Materials and Reagents
-
2-Aminopyridine derivatives
-
Aryl aldehydes
-
Isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Molecular Iodine (I₂)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Procedure
-
Reaction Setup: To a solution of the 2-aminopyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add molecular iodine (10 mol%).
-
Addition of Isocyanide: Stir the mixture at room temperature for 5-10 minutes. Then, add the isocyanide (1.2 mmol) dropwise.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.[4]
-
Work-up:
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL).
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Purification: The crude product is often pure enough for characterization. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography.
Data and Expected Outcomes
This method provides good to excellent yields of 3-aminoimidazo[1,2-a]pyridines at room temperature, highlighting the efficiency of iodine catalysis.[4]
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Yield (%)[4] |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | 88 |
| 2 | 2-Aminopyridine | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 92 |
| 3 | 2-Aminopyridine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 95 |
| 4 | 2-Amino-5-chloropyridine | Benzaldehyde | tert-Butyl isocyanide | 85 |
Safety and Handling
-
Iodine: Solid iodine is corrosive and can cause burns. Its vapor is irritating to the eyes and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isocyanides: Isocyanides are volatile, flammable, and have a strong, unpleasant odor. They are toxic and should be handled with extreme care in a fume hood.
-
Solvents: Organic solvents such as ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
The iodine-catalyzed synthesis of imidazo[1,2-a]pyridines represents a significant advancement in synthetic organic chemistry. These methods offer numerous advantages, including mild reaction conditions, high yields, operational simplicity, and adherence to the principles of green chemistry. The protocols detailed in this application note provide a solid foundation for researchers to access this important class of heterocyclic compounds for applications in drug discovery and materials science.
References
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Center for Biotechnology Information. Available at: [Link]
-
Reddy, G. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Flores-Alamo, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc.. Available at: [Link]
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Reddy, G. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. Available at: [Link]
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Yadav, P., & Singh, P. P. (2023). A Review on Molecular Iodine Catalyzed/Mediated Multicomponent Reactions. ResearchGate. Available at: [Link]
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Reddy, G. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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Zhang, Y., et al. (2023). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]
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Reddy, G. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine as a Selective DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the investigation of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, a potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitor. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] This guide moves beyond a simple recitation of facts to provide detailed, field-proven protocols for the in vitro and in vivo characterization of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended to empower researchers to rigorously evaluate this compound and similar molecules as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM).
Introduction: The Rationale for Targeting DPP-4 with Imidazo[1,2-a]pyridine Analogs
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[4] It inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are crucial for stimulating glucose-dependent insulin secretion.[4] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose levels in a glucose-dependent manner. This mechanism offers a therapeutic advantage by minimizing the risk of hypoglycemia, a common side effect of some other anti-diabetic agents.[5]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel DPP-4 inhibitors.[6] Structure-activity relationship (SAR) studies have identified 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine (herein referred to as Compound 5d, following its designation in foundational literature) as a lead candidate with high potency and selectivity.[6] This guide provides the necessary protocols to validate and expand upon these initial findings.
Mechanism of Action: DPP-4 Inhibition
The central hypothesis is that by inhibiting DPP-4, we can potentiate the endogenous incretin system. The following diagram illustrates this pathway.
Caption: DPP-4 Inhibition Pathway.
Compound Profile: 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine (Compound 5d)
A thorough understanding of the test article is paramount before commencing any experimental work.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂N₂ | Calculated |
| Molecular Weight | 279.13 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| IC₅₀ (DPP-4) | 0.13 µM | [6] |
| Selectivity | DPP-8/DPP-4 = 215DPP-9/DPP-4 = 192 | [6] |
| Solubility | Soluble in DMSO, Methanol | Expected |
Note: Experimental validation of solubility in assay-specific buffers is required.
Handling and Storage
-
Safety: Causes skin and serious eye irritation. May cause respiratory irritation.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and dark place. For long-term storage, keep at -20°C.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
In Vitro Evaluation Protocols
The primary goal of in vitro evaluation is to determine the potency and selectivity of the inhibitor against the target enzyme.
Primary Assay: In Vitro DPP-4 Inhibition (Fluorometric)
This assay quantifies the ability of Compound 5d to inhibit the enzymatic activity of recombinant human DPP-4. The principle relies on the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC, by DPP-4, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC).[4][5][8]
3.1.1. Materials
-
Recombinant Human DPP-4 (e.g., R&D Systems, Cat# 1180-SE)
-
DPP-4 Substrate: H-Gly-Pro-AMC (e.g., Sigma-Aldrich, Cat# MAK088B)
-
DPP-4 Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA[5][9]
-
Compound 5d
-
Positive Control: Sitagliptin (e.g., Sigma-Aldrich, Cat# MAK088E)
-
DMSO (ACS grade)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
3.1.2. Experimental Workflow
Caption: In Vitro DPP-4 Inhibition Assay Workflow.
3.1.3. Detailed Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound 5d in Assay Buffer, starting from a top concentration of 10 µM. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%). Prepare similar dilutions for Sitagliptin.
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of each Compound 5d dilution.
-
Positive Control Wells: Add 50 µL of each Sitagliptin dilution.
-
100% Activity Control (Vehicle): Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme): Add 75 µL of Assay Buffer with DMSO.
-
-
Enzyme Addition: Add 25 µL of recombinant human DPP-4 solution (final concentration e.g., 2 mU/mL) to all wells except the Blank wells.
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of H-Gly-Pro-AMC substrate solution (final concentration e.g., 100 µM) to all wells, including the Blank.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence at Ex/Em = 360/460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (Fluorescence_Test / Fluorescence_Vehicle)] * 100[10]
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Secondary Assay: Selectivity Profiling
It is crucial to assess the selectivity of Compound 5d against other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9, as inhibition of these enzymes has been associated with toxicity.[11][12]
3.2.1. Rationale
DPP-8 and DPP-9 share structural homology with DPP-4.[11] Off-target inhibition can lead to unforeseen adverse effects. A highly selective compound is a more desirable drug candidate.
3.2.2. Protocol
The protocol is identical to the primary DPP-4 inhibition assay (Section 3.1.3), with the following substitutions:
-
Enzyme: Use recombinant human DPP-8 and DPP-9 in separate assays.
-
Enzyme/Substrate Concentrations: The optimal concentrations for DPP-8 and DPP-9 and their substrate (often Gly-Pro-p-nitroanilide for absorbance or Gly-Pro-AMC for fluorescence) may need to be optimized empirically or based on manufacturer recommendations.[11]
-
Data Analysis: Calculate the IC₅₀ values for DPP-8 and DPP-9. Determine the selectivity index by calculating the ratio of IC₅₀ (DPP-8 or DPP-9) / IC₅₀ (DPP-4). A higher ratio indicates greater selectivity for DPP-4.
In Vivo Evaluation Protocol
The Oral Glucose Tolerance Test (OGTT) is the gold-standard preclinical assay to evaluate the efficacy of anti-hyperglycemic agents in a physiological context.[13]
Objective
To assess the ability of Compound 5d to improve glucose tolerance in mice following an oral glucose challenge.
Materials
-
Male ICR or C57BL/6J mice (8-10 weeks old)
-
Compound 5d
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Restraining devices
Experimental Protocol
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (16-18 hours) or for a shorter duration (4-6 hours) with free access to water.[14][15] Shorter fasting periods can reduce stress and hypoglycemia.[16]
-
Baseline Glucose (t= -30 min):
-
Administer Compound 5d (e.g., 10 mg/kg) or Vehicle via oral gavage.
-
Thirty minutes after compound administration, measure the baseline blood glucose level (t=0 min) from a tail snip.
-
-
Glucose Challenge (t=0 min):
-
Immediately after the baseline reading, administer a glucose solution (2 g/kg body weight) via oral gavage.[14]
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC values between the vehicle-treated and Compound 5d-treated groups. A significant reduction in AUC indicates improved glucose tolerance.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine as a DPP-4 inhibitor. Positive results from these studies—demonstrating potent and selective in vitro activity coupled with significant in vivo efficacy—would strongly support its advancement as a candidate for further development. Subsequent studies should focus on pharmacokinetic profiling, long-term efficacy in diabetic animal models, and comprehensive safety and toxicology assessments.
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Wang, Y., Zhang, Y., Liu, H., Li, Y., Xu, M., Wang, Y., Zhang, N., & Yang, S. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2023, 8868307. [Link]
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Durá-Marcos, M., et al. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. International Journal of Molecular Sciences, 25(5), 2999. [Link]
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Wouters, J., et al. (2023). Highly Selective Inhibitors of Dipeptidyl Peptidase 9 (DPP9) Derived from the Clinically Used DPP4-Inhibitor Vildagliptin. Journal of Medicinal Chemistry, 66(19), 13359–13379. [Link]
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Zhang, X., et al. (2023). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Frontiers in Pharmacology, 14, 1269395. [Link]
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Lee, S., et al. (2022). Dipeptidyl peptidase-4 inhibitory potentials of Glycyrrhiza uralensis and its bioactive compounds licochalcone A and licochalcone B: An in silico and in vitro study. Frontiers in Pharmacology, 13, 988448. [Link]
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Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines in Oncology
An in-depth guide to the cell-based assays used to evaluate the anticancer properties of imidazo[1,2-a]pyridines has been created for researchers, scientists, and professionals in the field of drug development. This document provides detailed application notes and protocols to ensure scientific integrity and logical experimental design.
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] While various derivatives have been developed for treating conditions like insomnia and ulcers, their potential as anticancer agents is an area of intense research.[3] In-vitro studies have demonstrated that IPs exhibit therapeutic effects against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[1]
The anticancer effects of these compounds are attributed to their ability to modulate various molecular pathways critical for cancer cell survival and proliferation.[1] Key mechanisms include the inhibition of signaling pathways like PI3K/Akt/mTOR, interference with cell cycle progression, induction of programmed cell death (apoptosis), and disruption of the cytoskeleton through tubulin polymerization inhibition.[1][3]
This guide provides a comprehensive overview of the essential cell-based assays for characterizing the anticancer activity of novel imidazo[1,2-a]pyridine derivatives. The protocols are designed to be self-validating, with explanations grounded in established scientific principles to aid in experimental design and data interpretation.
Foundational Assay: Assessing Cytotoxicity with the MTT Assay
The initial evaluation of any potential anticancer compound involves determining its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4]
Scientific Principle
The assay's principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the solution, one can quantify the effect of a compound on cell viability. A decrease in absorbance indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[6]
Detailed Experimental Protocol: MTT Assay
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium).
-
Expert Insight: The seeding density is critical and should be optimized for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a complete culture medium. It is common to perform a two-fold or ten-fold dilution series to cover a broad concentration range.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for approximately 5 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve (percent viability vs. compound concentration) and using non-linear regression analysis. Imidazo[1,2-a]pyridine derivatives have shown IC₅₀ values ranging from less than 1 µM to over 50 µM depending on the specific compound and cancer cell line.[3][10]
| Parameter | Typical Value/Range |
| Cell Seeding Density | 5,000 - 20,000 cells/well |
| Compound Incubation | 24, 48, or 72 hours |
| MTT Incubation | 2 - 4 hours |
| Absorbance Wavelength | 570 nm |
| IC₅₀ Range for IPs | <1 µM to >50 µM |
Mechanistic Insight 1: Induction of Apoptosis
A key hallmark of many successful anticancer drugs is their ability to induce apoptosis, or programmed cell death. It is crucial to determine if the cytotoxicity observed in the MTT assay is due to apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose, analyzed via flow cytometry.[11]
Scientific Principle During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the DNA.[13] By co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure
-
Cell Treatment and Harvesting:
-
Culture cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound at its IC₅₀ concentration (and other relevant concentrations) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with a complete medium.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Causality: The addition of binding buffer before analysis is crucial as it contains Ca²⁺, which is required for Annexin V to bind to PS.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation The flow cytometer will generate dot plots showing the distribution of the cell population into four quadrants, representing the different cell states. A significant increase in the percentage of cells in the Annexin V-positive quadrants (early and late apoptosis) in compound-treated samples compared to the control indicates the induction of apoptosis.
Mechanistic Insight 2: Cell Cycle Arrest
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[14] Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the DNA content of a cell population and determining the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Scientific Principle PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content.
-
Cells in the G0/G1 phase have a normal (2n) DNA content.
-
Cells in the S phase are actively replicating their DNA and will have a DNA content between 2n and 4n.
-
Cells in the G2 and M phases have a doubled (4n) DNA content. By analyzing the fluorescence intensity of a large population of cells, a histogram can be generated that reveals the distribution of cells across these phases. Treatment with an imidazo[1,2-a]pyridine compound may cause an accumulation of cells in a specific phase, indicating cell cycle arrest. For instance, some IPs have been shown to induce G2/M arrest.[3]
Detailed Experimental Protocol: Cell Cycle Analysis with PI Staining
Materials
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure
-
Cell Treatment and Harvesting:
-
Treat cells with the imidazo[1,2-a]pyridine compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Trustworthiness: Dropwise addition of ethanol while vortexing is critical to prevent cell clumping, which can lead to inaccurate results.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI/RNase A staining solution. The RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains the DNA.[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Generate a histogram of fluorescence intensity versus cell count.
-
Data Interpretation The resulting histogram is analyzed using cell cycle analysis software to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase. An accumulation of cells in a particular phase in the treated samples compared to the control indicates cell cycle arrest at that checkpoint.
Mechanistic Insight 3: Inhibition of Tubulin Polymerization
The microtubule network is a key component of the cellular cytoskeleton and is essential for cell division, intracellular transport, and maintenance of cell shape.[17] Tubulin is the protein subunit that polymerizes to form microtubules. Several anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin dynamics. Some imidazo[1,2-a]pyridine derivatives have also been identified as tubulin polymerization inhibitors.[1]
Scientific Principle An in vitro tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[17] This is often monitored by measuring the increase in turbidity (optical density) or fluorescence of a reporter dye as tubulin polymerizes.[18][19] Inhibitors of tubulin polymerization will prevent or reduce this increase.
Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay
Materials
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Imidazo[1,2-a]pyridine compounds
-
Positive control (e.g., Nocodazole for inhibition) and negative control (DMSO)
-
Microplate reader capable of reading absorbance or fluorescence at 37°C
Procedure
-
Reagent Preparation:
-
Prepare all reagents on ice as tubulin is temperature-sensitive and can spontaneously polymerize at higher temperatures.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound (or controls).
-
Initiate the polymerization reaction by adding the purified tubulin to each well.
-
Expert Insight: The final concentration of tubulin is a critical parameter and should be above the critical concentration required for polymerization.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance (at 340 nm for turbidity) or fluorescence at regular intervals (e.g., every minute) for 60 minutes.
-
Data Interpretation The data is plotted as absorbance/fluorescence versus time. The resulting curves will show a lag phase, a polymerization phase, and a plateau phase. Compounds that inhibit tubulin polymerization will show a decrease in the rate of polymerization and a lower plateau value compared to the DMSO control.
Visualizing Pathways and Workflows
To better understand the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridines.
Caption: General experimental workflow for screening Imidazo[1,2-a]pyridine anticancer activity.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics.[20] A systematic evaluation of their biological activity is essential for identifying lead compounds and understanding their mechanisms of action. The cell-based assays detailed in this guide—MTT for cytotoxicity, Annexin V/PI for apoptosis, PI staining for cell cycle analysis, and tubulin polymerization assays—form a robust toolkit for this purpose. By applying these protocols with a clear understanding of their underlying principles, researchers can effectively characterize the anticancer potential of new imidazo[1,2-a]pyridine derivatives and contribute to the advancement of cancer therapy.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-12. [Link]
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Marella, A., Sharma, P., & Kumar, A. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36987-36998. [Link]
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Al-Blewi, F. F., Al-Otaibi, M. S., & El-Sayed, M. A. A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Research Journal of Pharmacy and Technology, 14(5), 2831-2838. [Link]
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Al-Otaibi, M. S., Al-Blewi, F. F., & El-Sayed, M. A. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Cancer and Tumor International, 12(3), 1-14. [Link]
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Castellone, D., Lavecchia, A., & Di Giovanni, C. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 85, 479-492. [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). A review for cell-based screening methods in drug discovery. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 435-456. [Link]
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ResearchGate. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. [Link]
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Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In: Methods in Molecular Biology. Humana Press. [Link]
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BMG Labtech. (n.d.). Apoptosis – what assay should I use?. [Link]
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National Center for Biotechnology Information. (2023). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. [Link]
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National Center for Biotechnology Information. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]
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Cohen, G., & Shoshan, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50849. [Link]
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Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. [Link]
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e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]
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Lee, J. S., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1-13. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
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Bellei, B., Pitisci, A., Izzo, E., & Picardo, M. (2012). Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway. PLoS ONE, 7(3), e33021. [Link]
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Taylor & Francis Online. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]
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MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
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ResearchGate. (2021). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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Royal Society of Chemistry. (2023). Advances in the development of Wnt/β-catenin signaling inhibitors. [Link]
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University of Cape Town. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
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ScienceOpen. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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National Center for Biotechnology Information. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. [Link]
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Application Notes and Protocols for C-H Functionalization of Imidazo[1,2-a]pyridines in Derivative Synthesis
Foreword: Embracing Atom Economy in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anxiolytic, hypnotic, anti-cancer, and anti-inflammatory properties.[1][2] The development of efficient and selective methods for the synthesis of its derivatives is therefore of paramount importance to drug discovery and development professionals. Traditional synthetic approaches often rely on multi-step sequences involving pre-functionalized starting materials, which can be time-consuming and generate significant chemical waste.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy to circumvent these limitations.[3] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes and enabling the rapid diversification of the imidazo[1,2-a]pyridine core. This guide provides an in-depth exploration of key C-H functionalization methodologies, offering detailed protocols and field-proven insights to empower researchers in their quest for novel bioactive molecules.
Strategic Overview: Navigating the Reactivity of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system exhibits distinct electronic properties that govern its reactivity in C-H functionalization reactions. The imidazole moiety is electron-rich, rendering the C-3 position particularly nucleophilic and susceptible to electrophilic attack. Consequently, a vast number of C-3 functionalization methods have been developed. The pyridine ring, in contrast, is electron-deficient. However, the C-5 position can be activated through directing group strategies, and the C-2 aryl substituent in 2-arylimidazo[1,2-a]pyridines offers a handle for ortho-functionalization via coordination to a metal center.[4]
This guide will focus on three key areas of C-H functionalization that provide access to a diverse range of derivatives:
-
C-3 Arylation: A fundamental transformation for introducing aryl groups, crucial for modulating the pharmacological properties of the final compounds.
-
C-3 Alkylation: Introducing alkyl fragments to explore new chemical space and enhance properties such as solubility and metabolic stability.
-
Directed C-5 Arylation: A more advanced technique to access less common substitution patterns, offering opportunities for novel intellectual property.
Section 1: C-3 Arylation of Imidazo[1,2-a]pyridines
The introduction of an aryl moiety at the C-3 position is a common strategy in the design of imidazo[1,2-a]pyridine-based drug candidates. Both transition-metal-catalyzed and photoredox-mediated methods have proven effective.
Copper-Catalyzed Direct C-3 Arylation with Aryl Halides
Copper catalysis offers a cost-effective and reliable method for the C-3 arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides, and even triflates.[5] This protocol is distinguished by its operational simplicity and broad substrate scope.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) iodide (CuI) is a readily available and efficient catalyst for this transformation. Its role is to facilitate the oxidative addition to the aryl halide and subsequent reductive elimination to form the C-C bond.
-
Ligand: The use of a ligand, such as 1,10-phenanthroline, can accelerate the reaction and improve yields by stabilizing the copper catalyst and promoting the catalytic cycle.
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the imidazo[1,2-a]pyridine at the C-3 position, generating the nucleophilic species for the cross-coupling reaction.
-
Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to ensure the solubility of the reagents and to allow for the reaction to be conducted at elevated temperatures.
Experimental Workflow: Copper-Catalyzed C-3 Arylation
Caption: Workflow for Copper-Catalyzed C-3 Arylation.
Detailed Protocol: Copper-Catalyzed C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine with Iodobenzene
-
Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (194 mg, 1.0 mmol), iodobenzene (245 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous dimethylformamide (5 mL) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 18 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-3-phenylimidazo[1,2-a]pyridine.
Data Presentation: Substrate Scope of Copper-Catalyzed C-3 Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 2-Phenyl-3-phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 4-Iodotoluene | 3-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine | 82 |
| 3 | 4-Iodoanisole | 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 78 |
| 4 | 4-Iodonitrobenzene | 3-(4-Nitrophenyl)-2-phenylimidazo[1,2-a]pyridine | 91 |
| 5 | 4-Bromobenzonitrile | 4-(2-Phenylimidazo[1,2-a]pyridin-3-yl)benzonitrile | 75 |
Visible-Light-Mediated C-3 Arylation with Diazonium Salts
Photoredox catalysis offers a green and mild alternative to traditional metal-catalyzed cross-coupling reactions.[1] The use of visible light as a renewable energy source and a photocatalyst allows for the generation of aryl radicals from diazonium salts, which then react with the imidazo[1,2-a]pyridine core.
Causality Behind Experimental Choices:
-
Photocatalyst: Organic dyes like Eosin Y or Rose Bengal, or metal complexes such as [Ir(ppy)₂(dtbbpy)]PF₆, are commonly used.[1] Upon irradiation with visible light, the photocatalyst reaches an excited state and can initiate a single-electron transfer (SET) process.
-
Aryl Radical Source: Aryl diazonium salts are excellent precursors for generating aryl radicals under photoredox conditions.
-
Solvent: Acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are typical solvents due to their ability to dissolve the reagents and their compatibility with photoredox catalysis.
Reaction Mechanism: Photocatalytic C-3 Arylation
Caption: Mechanism of Photocatalytic C-3 Arylation.
Detailed Protocol: Visible-Light-Mediated C-3 Arylation of 2-Methylimidazo[1,2-a]pyridine with 4-Methylbenzenediazonium Tetrafluoroborate
-
Reagent Preparation: In a 10 mL vial equipped with a magnetic stir bar, dissolve 2-methylimidazo[1,2-a]pyridine (132 mg, 1.0 mmol), 4-methylbenzenediazonium tetrafluoroborate (228 mg, 1.1 mmol), and Eosin Y (1.6 mg, 0.0025 mmol) in anhydrous acetonitrile (5 mL).
-
Reaction Setup: Seal the vial with a septum and degas the solution by bubbling with argon for 15 minutes.
-
Reaction Execution: Place the vial approximately 5 cm from a blue LED lamp (40 W) and stir at room temperature for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water (15 mL) and extract with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to obtain 2-methyl-3-(p-tolyl)imidazo[1,2-a]pyridine.
Section 2: C-3 Alkylation of Imidazo[1,2-a]pyridines
The introduction of alkyl groups at the C-3 position can significantly impact the lipophilicity and metabolic profile of imidazo[1,2-a]pyridine derivatives. Photoredox catalysis and aza-Friedel-Crafts reactions are two powerful methods for achieving this transformation.
Visible-Light-Mediated C-3 Alkylation with Alkyl N-Hydroxyphthalimide Esters
This method utilizes readily available alkyl N-hydroxyphthalimide (NHP) esters as radical precursors under visible light irradiation.[1] The reaction proceeds under mild conditions and tolerates a wide range of functional groups.
Causality Behind Experimental Choices:
-
Alkyl Radical Source: NHP esters are easily prepared from carboxylic acids and serve as excellent precursors for generating alkyl radicals via a reductive single-electron transfer followed by decarboxylation.
-
Photocatalyst: An organic dye such as Eosin Y is an effective photocatalyst for this transformation.
-
Solvent: Dichloromethane (DCM) or acetonitrile (MeCN) are suitable solvents.
Experimental Workflow: Photocatalytic C-3 Alkylation
Caption: Workflow for Photocatalytic C-3 Alkylation.
Detailed Protocol: Visible-Light-Mediated C-3 Alkylation of Imidazo[1,2-a]pyridine with N-(tert-Butoxycarbonyloxy)phthalimide
-
Reagent Preparation: To an oven-dried vial, add imidazo[1,2-a]pyridine (118 mg, 1.0 mmol), N-(tert-butoxycarbonyloxy)phthalimide (418 mg, 1.5 mmol), and Eosin Y (8 mg, 0.0125 mmol).
-
Reaction Setup: Add anhydrous dichloromethane (10 mL) and a magnetic stir bar. Seal the vial and sparge with argon for 10 minutes.
-
Reaction Execution: Irradiate the stirred solution with a blue LED lamp at room temperature for 24 hours.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 3-(tert-butyl)imidazo[1,2-a]pyridine.
Data Presentation: Substrate Scope of Photocatalytic C-3 Alkylation
| Entry | NHP Ester | Product | Yield (%) |
| 1 | N-(tert-Butoxycarbonyloxy)phthalimide | 3-(tert-Butyl)imidazo[1,2-a]pyridine | 75 |
| 2 | N-(Cyclohexylcarbonyloxy)phthalimide | 3-(Cyclohexyl)imidazo[1,2-a]pyridine | 82 |
| 3 | N-(Adamantane-1-carbonyloxy)phthalimide | 3-(Adamantan-1-yl)imidazo[1,2-a]pyridine | 68 |
| 4 | N-(Isopropyloxycarbonyloxy)phthalimide | 3-Isopropylimidazo[1,2-a]pyridine | 79 |
Aza-Friedel-Crafts Reaction for C-3 Alkylation
A three-component aza-Friedel-Crafts reaction provides a straightforward method for the C-3 alkylation of imidazo[1,2-a]pyridines with aldehydes and amines.[6] This reaction is typically catalyzed by a Lewis acid and proceeds through the formation of an in situ generated iminium ion.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Yttrium(III) triflate (Y(OTf)₃) is an effective catalyst for this transformation, activating the aldehyde towards nucleophilic attack by the amine to form the iminium ion.[6]
-
Reactants: The reaction brings together three readily available components: the imidazo[1,2-a]pyridine, an aldehyde, and an amine.
-
Solvent: Toluene is a suitable solvent for this reaction, allowing for azeotropic removal of water if necessary, although the reaction can often be run at room temperature.
Reaction Mechanism: Aza-Friedel-Crafts C-3 Alkylation
Caption: Mechanism of Aza-Friedel-Crafts C-3 Alkylation.
Detailed Protocol: Y(OTf)₃-Catalyzed Aza-Friedel-Crafts Reaction
-
Reagent Preparation: To a round-bottom flask containing a magnetic stir bar, add imidazo[1,2-a]pyridine (118 mg, 1.0 mmol), benzaldehyde (127 mg, 1.2 mmol), morpholine (104 mg, 1.2 mmol), and yttrium(III) triflate (27 mg, 0.05 mmol).
-
Reaction Setup: Add toluene (5 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at 110 °C for 12 hours.[6]
-
Work-up: After cooling, quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).[6]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-((imidazo[1,2-a]pyridin-3-yl)(phenyl)methyl)morpholine.[6]
Section 3: Directed C-5 Arylation of Imidazo[1,2-a]pyridines
Functionalization at the C-5 position of the pyridine ring is more challenging due to its electron-deficient nature. However, the use of a directing group can overcome this hurdle, enabling regioselective C-H activation.
Rhodium-Catalyzed C-5 Arylation using an N-Methoxyamide Directing Group
A rhodium(III)-catalyzed approach utilizing an N-methoxyamide directing group at the C-3 position allows for the selective arylation of the C-5 position.[7] This methodology provides access to a unique substitution pattern that is difficult to achieve by other means.
Causality Behind Experimental Choices:
-
Catalyst: A rhodium(III) catalyst, such as [Cp*RhCl₂]₂, is employed for the C-H activation step.
-
Directing Group: The N-methoxyamide group at C-3 coordinates to the rhodium center, directing the C-H activation to the adjacent C-5 position of the pyridine ring.
-
Oxidant: An oxidant, often silver acetate (AgOAc) or copper(II) acetate (Cu(OAc)₂), is required to facilitate the catalytic cycle.
-
Coupling Partner: Diphenylacetylene or other internal alkynes can serve as the coupling partner, leading to the formation of a new fused ring system.
Experimental Workflow: Directed C-5 Arylation
Caption: Workflow for Directed C-5 Arylation.
Detailed Protocol: Rhodium-Catalyzed Directed C-5 Annulation
-
Reagent Preparation: In a sealed tube, combine N-methoxy-N-methylimidazo[1,2-a]pyridine-3-carboxamide (207 mg, 1.0 mmol), diphenylacetylene (356 mg, 2.0 mmol), [Cp*RhCl₂]₂ (15 mg, 0.025 mmol), and copper(II) acetate (363 mg, 2.0 mmol).
-
Reaction Setup: Add 1,2-dichloroethane (DCE, 4 mL) to the tube.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the C-5 annulated product.
Conclusion and Future Perspectives
The C-H functionalization of imidazo[1,2-a]pyridines represents a paradigm shift in the synthesis of derivatives of this important scaffold. The methodologies outlined in this guide, from transition-metal catalysis to modern photoredox reactions, provide researchers with a powerful toolkit for the rapid and efficient generation of novel molecular entities. As the field continues to evolve, we can anticipate the development of even more selective, sustainable, and versatile C-H functionalization reactions, further empowering the discovery of next-generation therapeutics.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
-
Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. PubMed. Available at: [Link]
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Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]
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Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. Available at: [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. National Institutes of Health. Available at: [Link]
-
Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry. Available at: [Link]
-
Formal synthesis of Zolpidem. ResearchGate. Available at: [Link]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. PubMed. Available at: [Link]
- Process for the synthesis of zolpidem. Google Patents.
-
Synthesis of zolpidem in different routes. ResearchGate. Available at: [Link]
-
Synthetic routes to prepare 3‐arylimidazo[1,2‐a]pyridine by direct... ResearchGate. Available at: [Link]
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Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. Available at: [Link]
-
Ortho C−H Functionalization of 2‐Arylimidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
-
Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Organic Chemistry Portal. Available at: [Link]
-
FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in imidazo[1,2-a]pyridine synthesis
The synthesis of imidazo[1,2-a]pyridines is a cornerstone in medicinal chemistry, yielding a scaffold present in numerous therapeutic agents.[1][2] Despite the prevalence of established synthetic routes, achieving high yields can be a significant challenge, often plagued by subtle experimental nuances. This guide provides in-depth troubleshooting advice, structured in a question-and-answer format, to address common issues encountered during the synthesis of this privileged heterocyclic system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in imidazo[1,2-a]pyridine synthesis can often be traced back to a few key areas: suboptimal reaction conditions, purity of starting materials, and inefficient purification. The classic synthesis often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][4] Variations include multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[5][6]
Here's a breakdown of potential issues:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, the original Tschitschibabin method required high temperatures (150-200°C) and often resulted in modest yields.[3] Milder conditions, often facilitated by a base like sodium bicarbonate, have been shown to improve efficiency.[7]
-
Purity of Starting Materials: The purity of the 2-aminopyridine and the α-halocarbonyl compound is paramount. Impurities can lead to unwanted side reactions and complicate the purification of the final product.
-
Inefficient Purification: The final product might be lost during workup and purification. Column chromatography is a common method for purification, and optimization of the stationary and mobile phases is crucial for good separation.[8]
Q2: I suspect side reactions are consuming my starting materials. What are the likely side products and how can I minimize them?
Side reactions are a frequent cause of low yields. The nature of these side products depends on the specific synthetic route employed.
-
Self-condensation of α-halocarbonyls: In the presence of a base, α-halocarbonyl compounds can undergo self-condensation. This can be minimized by controlling the rate of addition of the base or by using a milder base.
-
Dimerization of 2-aminopyridine: Under harsh conditions, 2-aminopyridine can dimerize. Employing milder reaction conditions can help prevent this.
-
Formation of regioisomers: In some cases, the formation of regioisomers is possible, although the synthesis of imidazo[1,2-a]pyridines is generally regioselective. Careful control of reaction conditions and the choice of starting materials can help to favor the desired isomer.[6]
To minimize side reactions, consider the following:
-
Stepwise addition of reagents: Adding the base or the α-halocarbonyl compound slowly can help to control the reaction rate and minimize side reactions.
-
Lowering the reaction temperature: While this may increase the reaction time, it can significantly reduce the formation of unwanted byproducts.[8]
-
Use of a catalyst: Certain catalysts, such as copper[9] or iodine[10][11], can promote the desired reaction pathway and suppress side reactions, often under milder conditions.
Q3: How does the choice of solvent and catalyst affect the reaction yield?
The solvent and catalyst play a pivotal role in the outcome of the synthesis.
Solvent Selection:
The choice of solvent can influence the solubility of reagents, reaction rate, and even the reaction pathway. Common solvents include ethanol, dioxane, and dimethylformamide (DMF). More environmentally friendly options like water or polyethylene glycol (PEG) have also been successfully employed.[5] In some cases, solvent-free reactions, particularly with microwave irradiation, have been shown to give excellent yields.[7][9]
| Solvent | Typical Reaction Conditions | Considerations |
| Ethanol | Reflux | Good solubility for many starting materials. |
| Dioxane | Reflux | Higher boiling point than ethanol, can be useful for less reactive substrates. |
| DMF | 80-120 °C | Good for dissolving a wide range of compounds, but can be difficult to remove. |
| Water/PEG | Varies | "Green" solvent choice, can facilitate unique reactivity.[5] |
| Solvent-free | Microwave irradiation | Rapid, efficient, and environmentally friendly.[7][9] |
Catalyst Selection:
While some syntheses proceed without a catalyst, the use of a catalyst can significantly improve the yield and reaction conditions.
-
Lewis Acids: Lewis acids like FeCl₃, InCl₃, and CAN can catalyze the reaction, but may require careful optimization to avoid decomposition of starting materials.[11]
-
Copper Catalysis: Copper(I) iodide (CuI) has been used for aerobic oxidative synthesis from 2-aminopyridines and acetophenones, offering compatibility with a broad range of functional groups.[9]
-
Iodine Catalysis: Molecular iodine is a cost-effective and benign catalyst for three-component condensations leading to imidazo[1,2-a]pyridines.[10][11]
Q4: I am using a multicomponent reaction (e.g., Groebke-Blackburn-Bienaymé). What are the specific troubleshooting tips for this approach?
The Groebke-Blackburn-Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6] Low yields in this reaction can be due to:
-
Decomposition of the isocyanide: Some isocyanides are sensitive to acidic conditions or high temperatures.[11] Careful selection of the catalyst and reaction temperature is crucial.
-
Imine formation equilibrium: The initial step is the formation of an imine from the 2-aminopyridine and the aldehyde. The position of this equilibrium can affect the overall reaction rate. Using a dehydrating agent or a Dean-Stark trap to remove water can drive the reaction forward.
-
Steric hindrance: Bulky substituents on any of the three components can hinder the reaction and lead to lower yields.
Troubleshooting Workflow for Low Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. mdpi.com [mdpi.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in the synthesis of imidazo[1,2-a]pyridines from α-haloketones
Welcome to the dedicated technical support guide for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, commonly known as the Tschitschibabin reaction. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this valuable transformation, troubleshoot common experimental hurdles, and optimize reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones proceeds via a well-established two-step mechanism. The initial step involves the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-haloketone. This SN2 reaction forms a pyridinium salt intermediate. The second step is an intramolecular cyclization, where the exocyclic amino group acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step to yield the final aromatic imidazo[1,2-a]pyridine product.
Q2: What are the most prevalent side reactions I should be aware of during this synthesis?
The most commonly encountered side reactions include the formation of a stable pyridinium salt intermediate that fails to cyclize, dimerization or polymerization of the starting materials, and hydrolysis of the α-haloketone. The formation of isomeric products is also a possibility if the 2-aminopyridine substrate is asymmetrically substituted. Each of these side reactions can significantly lower the yield of the desired product and complicate purification.
Q3: How critical is the choice of solvent and base for the success of the reaction?
The choice of solvent and base is paramount for a successful reaction. The solvent influences the rate of both the initial N-alkylation and the subsequent cyclization. Protic solvents like ethanol can facilitate the reaction, but aprotic solvents such as acetone, acetonitrile, or DMF are also commonly used. A base is often employed to facilitate the final dehydration step, and a non-nucleophilic base like sodium bicarbonate or triethylamine is generally preferred to avoid competing reactions.
Q4: My reaction is yielding a complex mixture of products. What are the initial troubleshooting steps?
When faced with a complex reaction mixture, the first step is to systematically verify the integrity of your starting materials. Ensure the 2-aminopyridine is pure and the α-haloketone has not degraded, which they are prone to do. Next, scrutinize your reaction conditions. Key parameters to re-evaluate are the reaction temperature, the choice of solvent, and the stoichiometry of the reactants. Running the reaction at a lower temperature can often minimize the formation of side products.
Part 2: A Deep Dive into Troubleshooting Common Side Reactions
This section provides a detailed analysis of specific experimental problems, offering mechanistic insights and actionable solutions to guide your laboratory work.
Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows predominantly unreacted starting materials or a multitude of unidentified spots, with little to no formation of the desired product.
-
Mechanistic Insight: A low yield can stem from several factors. The initial N-alkylation might be too slow due to steric hindrance or poor nucleophilicity of the pyridine nitrogen. Alternatively, the subsequent cyclization could be the rate-limiting step, allowing side reactions to dominate.
-
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Verify the purity of the 2-aminopyridine and α-haloketone by NMR or melting point analysis. Impurities can inhibit the reaction.
-
-
Solvent Optimization:
-
If using a non-polar solvent, consider switching to a more polar aprotic solvent like acetonitrile or DMF to enhance the rate of the initial SN2 reaction.
-
-
Temperature Adjustment:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes product formation without excessive side product accumulation.
-
-
Role of a Base:
-
If not already included, add a mild, non-nucleophilic base such as NaHCO₃ or K₂CO₃. The base facilitates the deprotonation of the exocyclic amino group in the intermediate, promoting the final cyclization and dehydration step.
-
-
Problem 2: Isolation of the N-Alkylated Pyridinium Salt Intermediate
-
Symptom: The primary product isolated is a water-soluble salt, identified by NMR and mass spectrometry as the N-alkylated pyridinium intermediate, rather than the neutral, cyclized imidazo[1,2-a]pyridine.
-
Mechanistic Insight: The formation of the pyridinium salt is a necessary step in the reaction pathway. However, its accumulation indicates that the subsequent intramolecular cyclization is kinetically unfavorable under the current reaction conditions. This can be due to electronic effects of substituents on the pyridine ring or steric hindrance around the carbonyl group.
-
Solutions:
-
Increase Reaction Temperature/Time: Heating the reaction mixture for a longer duration can provide the necessary activation energy for the cyclization to proceed.
-
Solvent Exchange: After the initial N-alkylation (which can often be done at a lower temperature), consider removing the initial solvent and replacing it with a higher-boiling point solvent (e.g., DMF, toluene) to drive the cyclization at a higher temperature.
-
Basicity is Key: The addition of a base is often crucial here. A base like triethylamine or DBU can facilitate the deprotonation required for the cyclization to occur.
-
Problem 3: Formation of Dimerization or Polymeric Byproducts
-
Symptom: The presence of high molecular weight species is detected by mass spectrometry, and significant baseline material is observed on the TLC plate.
-
Mechanistic Insight: Dimerization or polymerization can occur through intermolecular reactions between the starting materials or reactive intermediates, especially at high concentrations or temperatures. For instance, the α-haloketone can self-condense, or the aminopyridine can react with multiple molecules of the ketone.
-
Prevention Strategies:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of the 2-aminopyridine and α-haloketone. An excess of either reactant can promote side reactions.
-
Dilution: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Gradual Addition: Adding one reagent slowly to a solution of the other can help maintain a low instantaneous concentration of the added reagent, minimizing self-condensation or multiple additions.
-
Part 3: Experimental Protocols and Data
General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridines
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, acetone, or acetonitrile), add the α-haloketone (1.0-1.1 eq).
-
If desired, add a base such as sodium bicarbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Expected Outcome | Rationale |
| Solvent | Aprotic Polar (e.g., DMF, MeCN) | Faster initial SN2 reaction | Stabilizes the charged transition state of the N-alkylation. |
| Protic (e.g., EtOH) | Can facilitate both steps | Can solvate both the ionic intermediate and participate in proton transfer for the dehydration. | |
| Temperature | Low (e.g., RT) | Higher selectivity, slower reaction | Minimizes side reactions like dimerization. |
| High (e.g., Reflux) | Faster reaction, potential for more byproducts | Provides activation energy for cyclization but can also promote undesired pathways. | |
| Base | Weak, non-nucleophilic (e.g., NaHCO₃) | Promotes cyclization and dehydration | Neutralizes the HBr/HCl formed, driving the equilibrium towards the product without competing as a nucleophile. |
| Strong (e.g., DBU) | Can be effective but may cause side reactions | May be necessary for difficult cyclizations but increases the risk of side reactions. | |
| Stoichiometry | 1:1 (Amine:Ketone) | Optimal for yield | Minimizes side reactions arising from an excess of either starting material. |
Part 4: Visualizing the Chemistry
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues encountered during the synthesis of imidazo[1,2-a]pyridines.
Caption: Reaction pathway for imidazo[1,2-a]pyridine synthesis and major side reactions.
Caption: A troubleshooting workflow for low-yield imidazo[1,2-a]pyridine synthesis.
Part 5: References
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2019). Advances in the Synthesis of Imidazo[1,2-a]pyridines. Chemistry of Heterocyclic Compounds, 55(10), 1196–1220. [Link]
-
Lagain, D., et al. (2012). Microwave-assisted synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines. Tetrahedron, 68(35), 7158-7165. [Link]
-
Cherenok, S. O., et al. (2015). One-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes and trimethylsilyl cyanide. Tetrahedron Letters, 56(3), 505-508. [Link]
-
Bagley, M. C., et al. (2009). A simple and efficient one-pot synthesis of imidazo[1,2-a]pyridines in aqueous media. Tetrahedron Letters, 50(1), 74-76. [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2012). A facile and efficient one-pot synthesis of novel imidazo[1,2-a]pyridines using molecular iodine as catalyst. Journal of the Serbian Chemical Society, 77(5), 589-597. [Link]
Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to ensure your syntheses are efficient, reproducible, and successful.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a low yield of the desired imidazo[1,2-a]pyridine. What are the common factors to investigate?
A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst Choice and Activity: The choice of catalyst is paramount. For instance, in the classic condensation of 2-aminopyridine with α-haloketones, while the reaction can proceed without a catalyst, yields are often modest.[1] The use of a suitable catalyst, such as copper silicate, can significantly improve yields.[1] If you are using a metal-based catalyst like copper or iron, ensure it is from a reliable source and has not been deactivated by improper storage. For heterogeneous catalysts, ensure it is properly activated if required by the protocol.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can have a dramatic effect on yield. For example, in some copper-catalyzed systems, polar solvents like ethanol and acetonitrile give significantly better yields than nonpolar solvents like dichloromethane or toluene.[1]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to side product formation and decomposition of starting materials or products. An optimal temperature must be determined empirically for each specific reaction. Some modern methods, such as those utilizing ultrasound, can proceed at room temperature, offering a milder alternative.[2]
-
Atmosphere: For reactions involving catalysts that are sensitive to air or moisture, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative coupling reactions require air or an oxidant to proceed.[3][4]
-
-
Substrate Reactivity: The electronic properties of the substituents on your starting materials, such as the 2-aminopyridine and the carbonyl compound, play a critical role.
-
Electron-donating groups on the 2-aminopyridine generally increase its nucleophilicity, favoring the initial condensation step.
-
Electron-withdrawing groups on the carbonyl compound can make the carbonyl carbon more electrophilic, also facilitating the initial attack by the aminopyridine.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields. These can arise from self-condensation of the carbonyl compound, polymerization, or alternative reaction pathways. Careful monitoring of the reaction by TLC or LC-MS can help identify the presence of side products.
Problem 2: Catalyst Deactivation and Reusability
Q: I am using a heterogeneous catalyst, and its activity is decreasing with each cycle. How can I regenerate it?
A: Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by poisoning, coking (deposition of carbonaceous material), or structural changes.
-
Regeneration of Copper Catalysts: For copper-based catalysts that have been deactivated, several regeneration strategies can be employed. One common method involves oxidation of the used catalyst with an oxygen-containing gas at elevated temperatures (200-350 °C), followed by a reduction step.[1] Another innovative approach involves electrochemical regeneration, where reversing the polarity of electrodes can reactivate the catalyst.[3]
-
Preventing Deactivation: To minimize deactivation, ensure that your starting materials and solvents are of high purity and free from potential catalyst poisons (e.g., sulfur compounds). For reactions prone to coking, optimizing the reaction temperature and time can be beneficial.
Problem 3: Formation of Side Products
Q: My reaction is producing significant amounts of impurities. What are the likely side products and how can I avoid them?
A: The nature of side products is highly dependent on the specific reaction and catalyst used.
-
In Multicomponent Reactions (MCRs): MCRs, while efficient, can sometimes lead to a variety of byproducts if the reaction conditions are not carefully controlled.[5] For instance, in the Groebke–Blackburn–Bienaymé reaction, incomplete cyclization or side reactions of the isocyanide component can lead to impurities. Careful optimization of the catalyst, solvent, and temperature is key to minimizing these side products.
-
With Metal Catalysts: With certain metal catalysts, side reactions such as dimerization of starting materials or over-oxidation can occur. The choice of ligands and additives can often help to suppress these unwanted pathways. For example, in some gold-catalyzed reactions, the choice of the gold precursor can significantly impact the formation of impurities.[2]
-
Characterization of Byproducts: To effectively troubleshoot side product formation, it is essential to characterize the impurities. Techniques such as NMR, mass spectrometry, and X-ray crystallography can be invaluable in identifying the structure of byproducts, which can, in turn, provide insights into the unwanted reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for my imidazo[1,2-a]pyridine synthesis?
A: The "best" catalyst depends on several factors, including your specific substrates, desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry.
-
Copper Catalysts: Copper-based catalysts are widely used due to their relatively low cost and high efficiency in various synthetic routes, including multicomponent reactions and oxidative cyclizations.[3][4] They are often a good starting point for many applications.
-
Iron Catalysts: Iron catalysts are an attractive option due to their low cost and low toxicity. They have been shown to be effective in certain oxidative diamination reactions to form imidazo[1,2-a]pyridines.[3]
-
Gold Catalysts: Gold catalysts can be highly efficient, often operating under mild conditions.[2] However, their high cost can be a drawback for large-scale synthesis.
-
Iodine Catalysts: Molecular iodine is an inexpensive and environmentally benign catalyst that can be very effective, particularly in multicomponent reactions.[6][7][8][9][10][11] It often acts as a Lewis acid to activate the carbonyl group.[6]
-
Catalyst-Free Methods: For certain substrate combinations, particularly with highly reactive starting materials like α-haloketones, catalyst-free methods can be highly efficient and offer the advantage of simplified purification.[7]
Catalyst Selection Workflow
Caption: A decision workflow for selecting the appropriate catalyst for imidazo[1,2-a]pyridine synthesis.
Q2: How can I minimize the catalyst loading in my reaction?
A: Minimizing catalyst loading is desirable for both economic and environmental reasons.
-
Optimize Reaction Parameters: Often, higher catalyst loadings are used to compensate for suboptimal reaction conditions. By carefully optimizing the temperature, solvent, and reaction time, you may be able to reduce the amount of catalyst required.
-
Use of Additives or Co-catalysts: In some cases, the addition of a co-catalyst or an additive can enhance the activity of the primary catalyst, allowing for a reduction in its loading.
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields, which may allow for a reduction in catalyst loading compared to conventional heating methods.[5]
Q3: What are the advantages of using a multicomponent reaction (MCR) approach?
A: MCRs offer several advantages for the synthesis of imidazo[1,2-a]pyridines:
-
Efficiency: MCRs allow for the formation of complex molecules in a single step from three or more starting materials, which is more time and resource-efficient than traditional multi-step syntheses.[5]
-
Atom Economy: By design, MCRs are highly atom-economical, meaning that most of the atoms of the starting materials are incorporated into the final product, reducing waste.
-
Diversity: MCRs are well-suited for the rapid generation of libraries of compounds for drug discovery by simply varying the starting materials.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Common Solvents | Advantages | Disadvantages |
| Copper (e.g., CuI, CuBr) | 5 - 10 | 80 - 120 | DMF, Toluene, Ethanol | Versatile, cost-effective, good for various reaction types. | Can require relatively high temperatures, potential for metal contamination. |
| Iron (e.g., FeCl₃) | 10 - 20 | 80 - 100 | Ethanol, DMF | Inexpensive, low toxicity, environmentally friendly. | May have a more limited substrate scope compared to copper. |
| Gold (e.g., PicAuCl₂) | 1 - 5 | 40 - 60 | DCM | High efficiency, mild reaction conditions. | High cost. |
| Iodine (I₂) | 5 - 20 | Room Temp - 80 | Ethanol, Water | Inexpensive, metal-free, environmentally benign. | Can require higher loadings for some substrates. |
| Heterogeneous (e.g., Copper Silicate) | 10 | Reflux | Ethanol | Reusable, simplified product purification. | Potential for deactivation, may have lower activity than homogeneous catalysts. |
| Catalyst-Free | 0 | 60 - 100 | Solvent-free or various | No metal contamination, simplified workup. | Limited to more reactive substrates. |
Experimental Protocols
General Protocol for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridine (1.0 mmol), the carbonyl compound (1.0 mmol), and the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add the desired solvent (e.g., DMF, 5 mL) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture for the required time (typically 4-12 hours). For aerobic oxidations, ensure the reaction is open to the air (using a balloon of air or by not having a completely sealed system).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Protocol for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and molecular iodine (0.1 mmol, 10 mol%).[7][9][10][11]
-
Solvent Addition: Add ethanol (5 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture at room temperature for the required time (typically 1-6 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Mechanistic Insights
Caption: A generalized catalytic cycle for the synthesis of imidazo[1,2-a]pyridines.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Dhas, D. B., & Patil, D. R. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565–2570.
- Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504.
- Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- Adib, M., Mohamadi, A., Sheikhi, E., Ansari, S., & Bijanzadeh, H. R. (2010). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Synlett, 2010(10), 1606-1608.
- Zhu, D. J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487.
- Ghosh, R., & Mishra, S. (2011). A one-pot, tandem reaction promoted by a I2/CuO system to synthesize imidazo[1,2-a]pyridines. Synthesis, 2011(21), 3463-3470.
- Singh, P., & Kumar, A. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22655–22673.
- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & Chapat, J. P. (1998). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Journal of medicinal chemistry, 41(25), 5108-5112.
- Il'in, M. V., Sysoeva, A. A., Novikov, A. S., & Bolotin, D. S. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. The Journal of Organic Chemistry, 87(7), 4569–4579.
- Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
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- Rajitha, B., Kumar, B. S., & Reddy, P. N. (2011). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Tetrahedron Letters, 52(17), 2151-2154.
- Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5539–5548.
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ResearchGate. (n.d.). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine and Clinically Approved Gliptins as DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, against established, clinically approved DPP-4 inhibitors (gliptins). We will delve into the mechanistic underpinnings, comparative in vitro efficacy, and the experimental methodologies crucial for evaluating such compounds, offering a comprehensive resource for researchers in the field of diabetes drug discovery.
The Rationale for DPP-4 Inhibition in Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function in this context is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These gut hormones are released after a meal and are responsible for stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[3] By breaking down GLP-1 and GIP, the DPP-4 enzyme curtails their beneficial effects on blood sugar control.[2][4]
Inhibiting the DPP-4 enzyme, therefore, prolongs the action of active GLP-1 and GIP, leading to enhanced insulin release and reduced glucagon levels when blood glucose is high.[2] This mechanism makes DPP-4 a prime therapeutic target for the management of type 2 diabetes mellitus.[5] The resulting class of oral hypoglycemic agents, known as "gliptins," has become a cornerstone of diabetes therapy due to their efficacy and a generally low risk of hypoglycemia.[6][7]
A New Contender: 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Recent drug discovery efforts have identified a novel series of DPP-4 inhibitors based on an imidazo[1,2-a]pyridine scaffold.[8][9] Through scaffold hopping and docking studies, compound 5d , identified as 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, has emerged as a particularly promising candidate.[8] This compound demonstrates high potency and selectivity, marking it as a significant lead for further preclinical and clinical development.[8][9]
Head-to-Head Comparison: In Vitro Performance
A critical initial evaluation of any new inhibitor is its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against related enzymes to minimize off-target effects.
Potency (IC50)
The in vitro inhibitory activity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine has been determined and can be compared to the established IC50 values of clinically approved gliptins.
| Compound | Class/Scaffold | DPP-4 IC50 (nM) |
| 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | 130 [8] |
| Sitagliptin | β-amino acid derivative | ~19 |
| Vildagliptin | Cyanopyrrolidine | ~62 |
| Saxagliptin | Cyanopyrrolidine | ~50 |
| Linagliptin | Xanthine-based | ~1 |
| Alogliptin | Pyrimidinedione | ~10 |
Note: IC50 values for established gliptins are approximate and can vary based on assay conditions. The value for the novel compound is from the cited research.
From this data, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine shows potent inhibitory activity in the nanomolar range. While some established gliptins like Linagliptin exhibit higher potency, the novel compound's efficacy is well within a range that justifies it as a viable lead for further optimization.[8]
Selectivity
High selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9, is crucial for a favorable safety profile. Poor selectivity has been linked to potential adverse effects. The selectivity of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine has been explicitly evaluated.
| Compound | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
| 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | 215-fold [8] | 192-fold [8] |
| Sitagliptin | >2600-fold | >2600-fold |
| Vildagliptin | >200-fold | >30-fold |
| Linagliptin | >10,000-fold | >40,000-fold |
The data indicates that 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine possesses good selectivity against DPP-8 and DPP-9, a critical feature for a developmental candidate.[8] Molecular docking studies suggest its binding efficacy is enhanced by an additional π-π interaction between the pyridine moiety of its core structure and the Phe357 residue of the DPP-4 enzyme.[8][9]
Comparative Pharmacokinetic Profiles of Established Gliptins
The clinical utility of a drug is heavily dependent on its pharmacokinetic (PK) profile. Below is a summary for the established DPP-4 inhibitors, which serves as a benchmark for what would be required of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
| Drug | Oral Bioavailability | Half-life (t½) | Primary Elimination Route | Dose Adjustment in Renal Impairment? |
| Sitagliptin | ~87%[1] | 12.4 hours | Renal[10] | Yes[10] |
| Vildagliptin | ~85% | 1.5-4.5 hours | Hepatic/Renal | Yes |
| Saxagliptin | ~75% | 2.5-3.1 hours | Renal/Hepatic[10] | Yes[11][10] |
| Linagliptin | ~30% | >100 hours | Biliary/Fecal[6] | No[3][6] |
| Alogliptin | >80% | 12-21 hours | Renal | Yes |
Linagliptin is unique in that it does not require dose adjustment for patients with kidney issues due to its primary elimination via a non-renal route.[3][6] The pharmacokinetic profile for 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is not yet publicly available and would be a key focus of future preclinical animal studies.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To ensure the reproducibility and validation of findings, a standardized experimental protocol is essential. The following outlines a common fluorometric assay for determining the in vitro inhibitory activity of a test compound against DPP-4.
Principle
This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the free AMC molecule fluoresces, and the rate of its formation is proportional to the enzyme's activity. An inhibitor will reduce this rate.
Materials
-
Human recombinant DPP-4 enzyme[12]
-
DPP-4 substrate: H-Gly-Pro-AMC[12]
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)[13]
-
Test compound (e.g., 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine) dissolved in DMSO
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[13]
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. Further dilute these into the assay buffer to the desired final concentrations.
-
Plate Setup: Designate wells for:
-
Background: Assay buffer and solvent only (no enzyme).
-
100% Initial Activity (Control): Assay buffer, solvent, and DPP-4 enzyme.
-
Inhibitor Wells: Assay buffer, test compound dilutions, and DPP-4 enzyme.
-
-
Enzyme Incubation: To the appropriate wells, add 25 µL of assay buffer and 10 µL of the diluted DPP-4 enzyme solution. To the inhibitor wells, add 15 µL of the test compound dilution. To the control wells, add 15 µL of the solvent-buffer mix.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[13]
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.[13]
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.[13]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve (ΔFLU/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
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A Comparative Efficacy Analysis: 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine versus Sitagliptin in Dipeptidyl Peptidase-4 Inhibition
A Guide for Drug Development Professionals
Introduction: The Therapeutic Rationale for DPP-4 Inhibition
Type 2 Diabetes Mellitus (T2DM) is a progressive metabolic disorder characterized by hyperglycemia, stemming from insulin resistance and declining β-cell function.[1] A cornerstone of modern T2DM therapy is the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-meal and play a vital role in glucose homeostasis.[2] They potentiate glucose-dependent insulin secretion, suppress glucagon release, and may help preserve β-cell function.[3][4]
The therapeutic action of these crucial hormones is curtailed by the enzyme Dipeptidyl Peptidase-4 (DPP-4), which rapidly inactivates GLP-1 and GIP.[5] The development of DPP-4 inhibitors, or "gliptins," revolutionized T2DM management by prolonging the action of endogenous incretins, thereby improving glycemic control with a low risk of hypoglycemia.[6] Sitagliptin was the first-in-class DPP-4 inhibitor and remains a widely used benchmark for efficacy and safety.
This guide provides a framework for the direct, head-to-head comparison of a novel compound, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, against the established therapeutic, Sitagliptin. We will delve into the critical experimental workflows required to robustly evaluate its potential as a next-generation DPP-4 inhibitor.
The Incretin Pathway & Point of Intervention
The efficacy of both Sitagliptin and the challenger compound hinges on their ability to block DPP-4, thereby amplifying the downstream effects of GLP-1. The following pathway illustrates this mechanism.
Caption: A tiered experimental workflow for comparative efficacy evaluation.
Tier 1: In Vitro Characterization
The foundational step is to quantify and compare the direct interaction of each compound with the DPP-4 enzyme.
DPP-4 Enzymatic Inhibition Assay (IC50 Determination)
Causality: The half-maximal inhibitory concentration (IC50) is the primary measure of a compound's potency. A lower IC50 value indicates that a smaller amount of the compound is needed to inhibit 50% of the DPP-4 enzyme's activity, signifying higher potency. This is the first critical gate in drug discovery.
Protocol:
-
Reagents: Recombinant human DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0), Sitagliptin (positive control), Compound-IDP, DMSO (vehicle), 96-well black microplates. [7][8]2. Preparation: Prepare serial dilutions of Sitagliptin and Compound-IDP in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: In each well, add 25 µL of inhibitor solution (or vehicle for control). Add 50 µL of DPP-4 enzyme solution and incubate for 10 minutes at 37°C. [9]4. Initiation: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well. [9]5. Measurement: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 360/460 nm). [7]Monitor the kinetic reaction for 15-30 minutes at 37°C, taking readings every minute. [9]6. Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the log of inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Enzyme Kinetics (Ki and Mechanism of Inhibition)
Causality: While IC50 measures potency under specific assay conditions, the inhibition constant (Ki) is a more fundamental measure of binding affinity. Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight into how the compound interacts with the enzyme's active site, which can influence its in vivo behavior. Sitagliptin is a competitive inhibitor, meaning it directly competes with the natural substrate for the active site. [10] Protocol:
-
Setup: The assay is performed similarly to the IC50 determination.
-
Modification: The experiment is repeated with multiple fixed concentrations of the inhibitor (e.g., 0.5x, 1x, 2x Ki) while varying the concentration of the substrate (Gly-Pro-AMC). [10]3. Analysis: Reaction rates are measured for each combination of inhibitor and substrate concentration. The data are plotted on a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mechanism of inhibition. The Ki value is then calculated from these data.
Selectivity Profiling (DPP-8 & DPP-9)
Causality: This is a critical safety and specificity checkpoint. DPP-8 and DPP-9 are closely related enzymes to DPP-4. [11]Off-target inhibition of DPP-8/9 has been linked to severe toxicities in preclinical models, making high selectivity for DPP-4 a mandatory attribute for any new drug candidate. [11][12] Protocol:
-
Reagents: Recombinant human DPP-8 and DPP-9 enzymes, appropriate substrates, and assay buffers.
-
Procedure: Run enzymatic inhibition assays identical to the DPP-4 IC50 assay, but substituting DPP-8 and DPP-9 as the enzymes. [11]3. Analysis: Calculate the IC50 values for Compound-IDP and Sitagliptin against DPP-8 and DPP-9. The selectivity ratio is calculated as IC50 (DPP-8 or DPP-9) / IC50 (DPP-4). A higher ratio signifies greater selectivity for DPP-4.
Data Summary: In Vitro Profile
| Parameter | 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine | Sitagliptin | Justification |
| DPP-4 IC50 | ~0.13 µM (130 nM) [13] | ~4.38 - 8.6 nM [10][14] | Measures potency. Lower is better. |
| Mechanism of Inhibition | Competitive (Predicted) | Competitive [10] | Defines interaction with the active site. |
| DPP-8 Selectivity Ratio | ~215-fold [13] | >3,900-fold [15] | Critical for safety. Higher is better. |
| DPP-9 Selectivity Ratio | ~192-fold [13] | >6,300-fold [15] | Critical for safety. Higher is better. |
Note: Values are derived from published literature and may vary based on specific assay conditions.
Tier 2: In Vivo Efficacy Assessment
Successful in vitro performance must translate to physiological effects in a living system. The standard model for this is a diabetic mouse model.
Oral Glucose Tolerance Test (OGTT)
Causality: The OGTT is the gold standard for assessing in vivo antihyperglycemic efficacy. It mimics the post-meal glucose surge and measures how effectively an animal can clear that glucose load from the bloodstream when treated with a compound. A successful DPP-4 inhibitor will enhance the endogenous incretin effect, leading to a smaller glucose excursion (a lower Area Under the Curve, or AUC) compared to a vehicle-treated animal. [16][17] Protocol:
-
Animal Model: Use a relevant diabetic mouse model, such as db/db mice or diet-induced obese C57BL/6J mice.
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight (approx. 16 hours) with free access to water. [16]3. Dosing: Administer Compound-IDP, Sitagliptin (positive control), or vehicle (e.g., 0.5% methylcellulose) via oral gavage. Doses should be selected based on prior pharmacokinetic studies.
-
Baseline Glucose: After a set time post-dosing (e.g., 30-60 minutes), measure baseline blood glucose (Time 0) from a tail snip. [17]5. Glucose Challenge: Immediately administer a glucose solution (e.g., 2 g/kg) via oral gavage. [17]6. Time-Course Measurement: Measure blood glucose levels at specific time points post-glucose challenge, typically 15, 30, 60, and 120 minutes. [16][18]7. Analysis: Plot blood glucose concentration versus time for each treatment group. Calculate the total Area Under the Curve (AUC) for glucose excursion. A statistically significant reduction in AUC for a treatment group compared to the vehicle group indicates efficacy.
Tier 3: Data Integration and Comparative Logic
The final step involves synthesizing the data from all tiers to build a comprehensive efficacy profile and make a logical comparison.
Caption: Logical integration of data to determine comparative efficacy.
A successful candidate like Compound-IDP would ideally demonstrate:
-
Potent DPP-4 Inhibition: An IC50 value that is at least comparable, if not superior, to Sitagliptin.
-
High Selectivity: A selectivity profile against DPP-8 and DPP-9 that ensures a wide therapeutic window and minimizes the risk of off-target toxicity.
-
Robust In Vivo Efficacy: A significant and dose-dependent reduction in glucose excursion during an OGTT, demonstrating a clear physiological effect that is comparable or superior to Sitagliptin at equivalent doses.
Conclusion
This guide outlines a rigorous, self-validating framework for comparing the efficacy of the novel imidazo[1,2-a]pyridine derivative, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, against the benchmark DPP-4 inhibitor, Sitagliptin. By systematically progressing from in vitro potency and selectivity to in vivo functional outcomes, researchers can build a comprehensive data package. The data presented in the literature for Compound-IDP is promising, showing high potency and good selectivity. [1][13]The critical next step, as detailed here, is the direct, controlled in vivo comparison via the OGTT to determine if this in vitro potential translates into a tangible and potentially superior therapeutic effect for the management of Type 2 Diabetes.
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He, H., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-56. [Link]
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A Comparative Benchmark of Imidazo[1,2-a]pyridines' Anticancer Activity Against Established Chemotherapeutic Agents
In the relentless pursuit of novel and more effective cancer therapeutics, the scientific community is continuously exploring new chemical scaffolds that promise enhanced potency and selectivity. Among these, the imidazo[1,2-a]pyridine nucleus has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive benchmark of the anticancer activity of imidazo[1,2-a]pyridine derivatives against well-established chemotherapeutic drugs. We will delve into their mechanisms of action, present comparative in vitro data, and provide detailed protocols for the essential assays required for such evaluations. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for assessing the potential of this promising class of compounds.
The Rationale for New Anticancer Agents
The landscape of cancer treatment is continually evolving, yet significant challenges such as drug resistance and adverse side effects of conventional chemotherapy persist.[3] This necessitates the discovery and development of new chemical entities with novel mechanisms of action. Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their potent and diverse biological functions.[1][3] Various in-vitro studies have demonstrated the potential therapeutic effects of imidazo[1,2-a]pyridine-based compounds against a range of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers.[1]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of imidazo[1,2-a]pyridines are multifaceted, primarily stemming from their ability to interfere with critical molecular pathways that drive cancer cell proliferation and survival.[1] One of the most significant mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, metabolism, and survival that is often dysregulated in cancer.[3][4][5] By targeting this pathway, certain imidazo[1,2-a]pyridine derivatives can effectively induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[3][4][5] Other reported mechanisms include the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and receptor tyrosine kinases like IGF-1R and c-Met.[1]
Caption: Simplified Mechanism of Action of Anticancer Imidazo[1,2-a]pyridines.
Comparative In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound. The following tables present a comparative analysis of the IC50 values for selected imidazo[1,2-a]pyridine derivatives and standard chemotherapeutic drugs against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay methodology.[6]
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine 5 | A375 (Melanoma) | 0.14 | [4] |
| Imidazo[1,2-a]pyridine 5 | HeLa (Cervical) | 0.21 | [4] |
| IP-5 | HCC1937 (Breast) | 45 | [3][7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3][7] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [8] |
| Compound 12b | HepG2 (Liver) | 13 | [8] |
| Compound 12b | MCF-7 (Breast) | 11 | [8] |
| Compound 12b | A375 (Melanoma) | 11 | [8] |
| Compound 9d | HeLa (Cervical) | 10.89 | [9] |
| Compound 9d | MCF-7 (Breast) | 2.35 | [9] |
Table 2: IC50 Values of Standard Anticancer Drugs in Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HeLa (Cervical) | 1.00 | [10] |
| Doxorubicin | A549 (Lung) | 1.50 | [10] |
| Doxorubicin | MCF-7 (Breast) | 2.5 | [11] |
| Doxorubicin | HepG2 (Liver) | 12.2 | [11] |
| Cisplatin | Ovarian Carcinoma Lines | 0.1-0.45 µg/mL | [12] |
| Paclitaxel | Ovarian Carcinoma Lines | 0.4-3.4 nM | [12] |
| Paclitaxel | Human Tumor Lines | 2.5-7.5 nM (24h exposure) | [13] |
| Paclitaxel | NSCLC (Lung) | 9.4 (24h exposure) | [14] |
Experimental Protocols for Anticancer Activity Assessment
To ensure the generation of reliable and reproducible data, standardized protocols are paramount. Below are detailed methodologies for key in vitro assays used to benchmark anticancer compounds.
Caption: General Workflow for In Vitro Anticancer Drug Screening.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (imidazo[1,2-a]pyridines and standard drugs)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[16] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well for a final concentration of 0.45-0.5 mg/mL.[17]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[16]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay by Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[18]
Materials:
-
Annexin V-FITC/PE Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. As demonstrated by the comparative data, certain derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some showing efficacy comparable to or even exceeding that of established chemotherapeutic drugs.[9] Their mechanism of action, often involving the inhibition of key signaling pathways like PI3K/Akt/mTOR, provides a strong rationale for their continued investigation.[3][4]
The successful translation of these promising in vitro findings into clinical candidates will depend on rigorous and standardized preclinical evaluation. The experimental protocols detailed in this guide provide a framework for such assessments, enabling researchers to generate reliable and comparable data. By systematically benchmarking new imidazo[1,2-a]pyridine derivatives against known drugs, the drug discovery community can more effectively identify and advance the most promising candidates for the next generation of cancer therapies.
References
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Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]
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Al-Ostath, S., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available from: [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38047-38057. Available from: [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. Available from: [Link]
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ResearchGate. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. ResearchGate. Available from: [Link]
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National Library of Medicine. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. National Library of Medicine. Available from: [Link]
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The Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. Available from: [Link]
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ScienceDirect. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ScienceDirect. Available from: [Link]
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ResearchGate. (n.d.). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. ResearchGate. Available from: [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine stands out as a molecule of significant interest, notably identified as a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a key target in the management of type 2 diabetes.[1][2] The reproducibility of its synthesis is therefore paramount for consistent biological evaluation and scalable production. This guide provides an in-depth comparison of established synthetic methodologies, offering field-proven insights into achieving reliable and efficient production of this target compound.
At a Glance: Synthetic Strategy Comparison
| Methodology | Key Features | Typical Reaction Time | Reported Yield | Key Considerations |
| Method A: Conventional Heating | Classical thermal induction, robust and widely accessible. | 4-6 hours | ~85% | Longer reaction times, potential for side-product formation with prolonged heating. |
| Method B: Microwave-Assisted Synthesis | Rapid, energy-efficient, often leads to cleaner reactions and higher yields. | 10-15 minutes | ~90% | Requires specialized microwave reactor; optimization of irradiation parameters may be necessary. |
The Foundational Chemistry: The Tschitschibabin Reaction and its Mechanistic Underpinnings
The synthesis of the imidazo[1,2-a]pyridine core predominantly relies on a variation of the Tschitschibabin (or Chichibabin) reaction. This classic transformation involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3] The generally accepted mechanism proceeds through a well-defined sequence of steps that underscores the importance of each reaction parameter.
Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis for reproducibility. The initial nucleophilic attack of the pyridine ring nitrogen on the α-carbon of the halo-ketone is the rate-determining step. The subsequent intramolecular cyclization and dehydration are typically rapid. The choice of solvent and base (if any) can significantly influence the rate and efficiency of the initial SN2 reaction.
Caption: Generalized mechanism for the synthesis of 2-substituted imidazo[1,2-a]pyridines.
Method A: The Workhorse - Conventional Heating
This classical approach remains a reliable and accessible method for the synthesis of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine. It relies on sustained thermal energy to drive the reaction to completion.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminopyridine (1.0 eq.) in anhydrous ethanol.
-
Addition of α-Bromoketone: To the stirred solution, add 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq.).
-
Inclusion of a Base (Optional but Recommended): Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the mixture. The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the 2-aminopyridine and thereby enhancing the reaction rate.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Discussion of Reproducibility Factors
-
Solvent Purity: The use of anhydrous ethanol is critical to prevent unwanted side reactions. Water can compete as a nucleophile and lead to the formation of byproducts.
-
Base Equivalency: While the reaction can proceed without a base, its inclusion significantly improves reproducibility and yield by neutralizing the HBr byproduct. Insufficient base can lead to stalling of the reaction.
-
Reaction Time and Temperature: Consistent reflux temperature and adherence to the recommended reaction time are crucial. Over-heating or extended reaction times can lead to the formation of colored impurities, complicating purification.
Method B: The Accelerator - Microwave-Assisted Synthesis
Leveraging the principles of dielectric heating, microwave-assisted synthesis offers a rapid and often higher-yielding alternative to conventional methods.[4][5] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to efficient and uniform heating, dramatically reducing reaction times.[6]
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 2-aminopyridine (1.0 eq.), 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq.), and sodium bicarbonate (2.0 eq.) in ethanol.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes.
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. The work-up and purification procedure is identical to that of the conventional heating method.
Discussion of Reproducibility Factors
-
Microwave Parameters: Precise control over temperature and irradiation time is paramount for reproducibility. It is advisable to use a dedicated microwave synthesizer with accurate temperature and pressure monitoring.
-
Solvent Choice: Solvents with high dielectric constants, such as ethanol, are ideal for microwave-assisted synthesis as they efficiently absorb microwave energy.
-
Vessel Sealing: Proper sealing of the reaction vessel is essential to maintain pressure and prevent solvent evaporation, ensuring consistent reaction conditions.
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A Comparative Guide to the Structure-Activity Relationships of Imidazo[1,2-a]pyridine Analogs for Therapeutic Development
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2][3] This nitrogen-bridged heterocyclic system is a structural cornerstone in several marketed drugs, including the widely prescribed hypnotic agent zolpidem and the anxiolytic alpidem.[1] Its synthetic tractability and the diverse biological activities exhibited by its derivatives have fueled an exponential growth in research, with applications spanning oncology, infectious diseases, and neurology.[1][2][4][5]
This guide offers a comparative analysis of the structure-activity relationships (SAR) for different series of imidazo[1,2-a]pyridine analogs. By dissecting the causal relationships between specific structural modifications and their resulting biological activities, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. The data and protocols presented herein are synthesized from peer-reviewed, authoritative sources to ensure scientific integrity and reproducibility.
Core Principles of Imidazo[1,2-a]pyridine SAR: A Tale of Two Rings
The biological activity of imidazo[1,2-a]pyridine analogs is profoundly influenced by the nature and position of substituents on its bicyclic framework. The imidazole and pyridine rings offer distinct electronic and steric environments, and strategic modification at key positions—most notably C2, C3, C6, and C8—is the primary driver of potency and selectivity.
Caption: A typical drug discovery workflow for SAR studies.
Protocol 2: Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb. [6][7]Viable, respiring bacteria reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
-
Culture Preparation:
-
Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the culture turbidity to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
-
-
Plate Setup:
-
Dispense 100 µL of sterile deionized water into the outer perimeter wells of a 96-well microplate to prevent evaporation.
-
Add 100 µL of 7H9 broth to the remaining wells.
-
Add 100 µL of the test compound (in DMSO, then diluted in broth) to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Include positive (bacteria, no drug) and negative (broth only) controls.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the negative control).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Assay Readout:
-
Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates inhibition, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold remains a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analyses presented here for anticancer and antitubercular agents underscore a common theme: potent and selective modulation of biological targets can be achieved through judicious and rational decoration of the core structure. For kinase inhibitors, substitutions at the C2 and C3 positions are paramount for directing potency and selectivity. In the realm of anti-TB agents, extending a lipophilic moiety from the C3-carboxamide group has proven to be a highly successful strategy.
Future efforts should focus on leveraging these established SAR principles while exploring novel chemical space. The application of advanced computational tools for in silico screening and property prediction can accelerate the design-synthesis-test cycle. Furthermore, investigating new substitutions on the pyridine ring (positions C5, C7, C8) could yield analogs with improved pharmacokinetic and safety profiles, ultimately paving the way for the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
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- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, I understand that the lifecycle of a research chemical extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, ensuring the safety of personnel and the protection of our environment. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Core Principles of Disposal: Understanding the Hazard Profile
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is a chlorinated heterocyclic compound. While specific toxicological data for this exact molecule is not extensively published, the precautionary principle dictates that we treat it with the caution afforded to similar chemical structures. The presence of the dichlorophenyl group suggests that it should be managed as a halogenated organic waste.
Studies on other imidazo[1,2-a]pyridine derivatives have shown a range of toxicological profiles, from being essentially nontoxic in some preclinical studies to causing hepatic damage at higher doses in others.[1][2][3][4] Therefore, assuming a potential for toxicity is a critical first step in safe handling and disposal. The Safety Data Sheet (SDS) for similar compounds indicates that they can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.
Immediate Safety and Spill Management
Before initiating any disposal protocol, ensure that all necessary personal protective equipment (PPE) is in use and that you are working in a well-ventilated area, preferably within a chemical fume hood.[5]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound may be harmful.[6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and aerosols that can cause serious eye irritation.[6] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Required when vapors or aerosols are generated. | To prevent inhalation, which can be harmful.[6] |
Spill Response Protocol
In the event of a spill, the primary objectives are to contain the spill, clean it up safely, and decontaminate the area.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[7][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable, and chemically compatible waste container.[9]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine requires a systematic approach to waste segregation, packaging, and transfer. Under no circumstances should this chemical be disposed of down the drain. [10]
Step 1: Waste Segregation
Proper segregation is paramount to ensure safe handling and cost-effective disposal. As a chlorinated organic compound, 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine must be classified as halogenated organic waste .[11][12][13]
Do:
-
Collect waste 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine and any materials contaminated with it in a designated, compatible container labeled "Halogenated Organic Waste."[11][13]
Do NOT:
-
Mix with non-halogenated organic waste.[12] This is crucial because the disposal methods for halogenated and non-halogenated wastes differ, and mixing them can increase disposal costs and complicate the process.[12]
Disposal Decision Pathway
Caption: Decision workflow for segregating waste containing 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Step 2: Waste Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. For liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[12] The label should include:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "Waste 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine"
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The relevant hazard pictograms (e.g., harmful/irritant).
-
The date accumulation started.
-
Step 3: Storage of Waste
Store the waste container in a designated satellite accumulation area that is:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Away from sources of ignition, heat, and incompatible materials.[6]
-
In secondary containment to catch any potential leaks.
Step 4: Final Disposal
The ultimate disposal of halogenated organic waste is governed by federal and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[15]
The recommended and most common disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste incinerator. [9][11][16] This process ensures the complete destruction of the compound and its hazardous components.
Procedural Steps for Final Disposal:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for navigating the specific disposal procedures at your facility. They will provide the correct paperwork and schedule a pickup.
-
Arrange for Professional Disposal: The waste will be collected by a licensed and certified hazardous waste disposal company. They are equipped to transport and dispose of the chemical in compliance with all regulations.
-
Maintain Records: Keep a copy of all paperwork related to the waste transfer for your records, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
Caption: Step-by-step workflow for the disposal of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine is not merely a suggestion but a requirement for ensuring a safe laboratory environment and maintaining regulatory compliance. By understanding the chemical's hazard profile and adhering to the procedural steps of segregation, containment, and professional disposal, you contribute to a culture of safety and responsibility. Always consult your institution's specific guidelines and your EHS office as the ultimate authority on waste disposal procedures.
References
- SAFETY D
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflamm
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- hazardous waste segreg
- Pyridine - SAFETY D
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A Senior Application Scientist's Guide to Handling 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
Hazard Analysis & Risk Assessment: A Structural Approach
Due to the absence of a dedicated Safety Data Sheet (SDS) for the specific title compound, we must infer its potential hazards from its constituent parts. This approach mandates a higher level of caution.
-
Pyridine Core: The foundational pyridine structure is well-characterized. It is a highly flammable liquid and vapor.[1][2][3] It is harmful if swallowed, inhaled, or absorbed through the skin, causes significant skin and eye irritation, and is a suspected carcinogen.[1][2][4][5] Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[4]
-
Dichlorophenyl Group: Halogenated aromatic compounds, like the dichlorophenyl group, are often associated with hepatotoxicity (liver damage).[6][7] The presence of chlorine atoms can also increase the persistence of the molecule in the environment.
-
Imidazo[1,2-a]pyridine Heterocycle: While specific data on this derivative is scarce, related imidazole compounds have been shown to induce cellular toxicity through mechanisms like oxidative stress and impairment of mitochondrial function.[8]
The Self-Validating Protocol: Personal Protective Equipment (PPE)
The following PPE regimen is designed as a multi-layered defense system. Each component's failure is compensated for by another, ensuring a robust barrier against exposure.
Engineering Controls: The First Line of Defense
All handling of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, from weighing to reaction quenching, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control exposure to vapors, dusts, or aerosols at the source. The fume hood's airflow should be verified before each use.
Personal Protective Equipment: The Final Barrier
| Hazard Class | Potential Health Effects | Required Personal Protective Equipment |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][5][9] | Gloves: Double-gloving with Butyl rubber or Viton™ gloves. Body: Chemical-resistant lab coat and disposable gown. Respiratory: Use within a fume hood. For spills outside the hood, a full-face respirator with an organic vapor cartridge is necessary. |
| Skin/Eye Irritation | Causes severe skin irritation and serious eye damage.[1][2][5] | Gloves: As above. Eye/Face: Chemical splash goggles and a full-face shield. |
| Organ Toxicity | Suspected to cause damage to the liver, kidneys, and central nervous system.[4] | Full PPE ensemble as listed above to prevent any systemic exposure. |
| Carcinogenicity | Suspected of causing cancer based on pyridine data.[1][4] | Full PPE ensemble to minimize all routes of exposure and adhere to the ALARA (As Low As Reasonably Achievable) principle. |
Glove Selection Rationale: Standard nitrile gloves are not recommended for handling pyridine and its derivatives, as they offer poor resistance.[4] Butyl rubber or other resistant materials are essential. Double-gloving provides an extra layer of protection; the outer glove is removed immediately after the task, containing any surface contamination.
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes. A full-face shield is required over the goggles during procedures with a higher risk of splashing, such as transfers or reaction work-ups.
Operational Plan: A Step-by-Step Guide
This workflow is designed to minimize exposure at every stage of handling.
Caption: Workflow for handling 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine.
Emergency & Disposal Plans
Immediate Actions for Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Management
For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.
Waste Disposal
All materials contaminated with 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine, including gloves, gowns, weigh paper, and absorbent materials, must be disposed of as hazardous waste.[4]
-
Solid Waste: Collect in a dedicated, sealed, and clearly labeled container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Avoid mixing with incompatible waste streams like strong oxidizers or acids.[4]
References
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University of Washington. Standard Operating Procedures for Pyridine. Retrieved from [Link]
-
Public Health England. (2017). Pyridine: Incident Management. GOV.UK. Retrieved from [Link]
- Covance. (2011). Material Safety Data Sheet: Pyridine.
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Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
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Kassahun, K., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 25(8), 1638-1644. Retrieved from [Link]
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Kassahun, K., et al. (2011). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH. Retrieved from [Link]
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Wróbel, M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 27(15), 4995. Retrieved from [Link]
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Suchail, S., et al. (2004). Discrepancy between acute and chronic toxicity induced by imidacloprid and its metabolites in Apis mellifera. Environmental Toxicology and Chemistry, 23(10), 2482-2486. Retrieved from [Link]
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Adeyemi, O. S., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23-27. Retrieved from [Link]
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Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
